Regavirumab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
153101-26-9 |
|---|---|
Molecular Formula |
C35H46O19 |
Origin of Product |
United States |
Foundational & Exploratory
Regavirumab's Mechanism of Action Against Cytomegalovirus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regavirumab (also known as TI-23 or MCA-C23) is a human monoclonal antibody developed by Teijin Pharma Ltd. that targets the human cytomegalovirus (HCMV) envelope glycoprotein B (gB). By binding to a specific epitope on gB, this compound effectively neutralizes the virus, preventing its entry into host cells. This mechanism is primarily achieved through the inhibition of membrane fusion, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the mechanism of action of this compound against CMV, including available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows. While the development of this compound was discontinued, the study of its mechanism provides valuable insights into the neutralization of CMV.
Introduction to this compound and its Target
Human cytomegalovirus (HCMV) is a betaherpesvirus that can cause severe disease in immunocompromised individuals and is a leading cause of congenital abnormalities. The viral envelope glycoprotein B (gB) is essential for HCMV infectivity, playing a crucial role in the attachment of the virus to host cells and the subsequent fusion of the viral envelope with the host cell membrane. Due to its critical function and conserved nature among herpesviruses, gB is a prime target for antiviral therapies, including neutralizing antibodies.[1]
This compound is a human monoclonal antibody specifically designed to target HCMV gB.[1] Its primary mechanism of action is the neutralization of the virus by preventing the conformational changes in gB that are necessary for membrane fusion, thereby blocking viral entry into the host cell.[1]
Mechanism of Action: Inhibition of Viral Fusion
The entry of HCMV into a host cell is a multi-step process initiated by the binding of viral glycoproteins to receptors on the cell surface. Glycoprotein B is the viral fusogen, responsible for mediating the merger of the viral envelope with the host cell membrane, allowing the viral capsid to enter the cytoplasm. This fusion process is dependent on specific conformational changes within the gB protein.
This compound exerts its antiviral effect by binding to a specific, yet to be fully characterized, epitope on the ectodomain of gB. This binding event is believed to sterically hinder the interaction of gB with other viral or cellular components necessary for fusion or to lock gB in a conformation that is incompatible with the fusion process. By preventing membrane fusion, this compound effectively blocks the virus at an early stage of infection.
Quantitative Data
While extensive quantitative data for this compound is not publicly available, a key parameter for its antiviral potency has been reported.
| Parameter | Value | Virus Strain(s) | Cell Line(s) | Reference |
| Neutralization Potency (IC50) | 0.5 µg/mL | Not Specified | Not Specified | [1] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the antibody required to inhibit 50% of viral activity in vitro.
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is the gold standard for determining the neutralizing potency of an antibody against a virus.
Objective: To quantify the concentration of this compound required to reduce the number of CMV-induced plaques in a cell monolayer by 50% (IC50).
Methodology:
-
Cell Preparation: Human foreskin fibroblasts (HFFs) or other CMV-permissive cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Antibody Dilution: A serial dilution of this compound is prepared in a serum-free cell culture medium.
-
Virus-Antibody Incubation: A known titer of a laboratory-adapted or clinical isolate of HCMV (e.g., AD169 or Towne) is mixed with each dilution of the antibody and incubated for 1 hour at 37°C to allow for antibody-virus binding.
-
Infection of Cells: The cell monolayers are washed with phosphate-buffered saline (PBS), and the virus-antibody mixtures are added to the respective wells. The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a medium containing 0.5% methylcellulose or another viscous agent to restrict the spread of progeny virus to adjacent cells, thus ensuring the formation of distinct plaques.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 7-14 days, allowing for the formation of visible plaques.
-
Plaque Visualization and Counting: The cells are fixed with methanol or formaldehyde and stained with a crystal violet solution. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each antibody concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the antibody concentration and fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for gB Binding
Objective: To determine the binding specificity and relative affinity of this compound for CMV gB.
Methodology:
-
Antigen Coating: High-binding 96-well microplates are coated with purified recombinant CMV gB protein or a viral lysate overnight at 4°C.
-
Blocking: The plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature to prevent non-specific binding.
-
Antibody Incubation: Serial dilutions of this compound are added to the wells and incubated for 1-2 hours at room temperature.
-
Detection: The plates are washed with PBST, and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added and incubated for 1 hour at room temperature.
-
Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: The binding curve is generated by plotting the absorbance against the antibody concentration.
Cell-Cell Fusion Inhibition Assay
Objective: To assess the ability of this compound to inhibit gB-mediated cell-cell fusion (syncytia formation).
Methodology:
-
Cell Co-culture: Two populations of cells are prepared. "Effector" cells are engineered to express CMV gB on their surface. "Target" cells express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated upon cell fusion.
-
Antibody Treatment: The effector cells are pre-incubated with various concentrations of this compound for 1 hour at 37°C.
-
Fusion Induction: The antibody-treated effector cells are then co-cultured with the target cells.
-
Reporter Gene Measurement: After a suitable incubation period (e.g., 18-24 hours), the level of reporter gene expression is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The percentage of fusion inhibition is calculated for each antibody concentration relative to the no-antibody control. The IC50 for fusion inhibition is then determined.
Visualizations
Signaling Pathways and Mechanisms
Caption: CMV entry and inhibition by this compound.
Experimental Workflows
Caption: Workflow for a Plaque Reduction Neutralization Assay.
Logical Relationships
Caption: Logical flow of this compound's inhibitory action.
Conclusion
This compound represents a targeted immunotherapeutic approach against HCMV that functions by neutralizing the virus at the critical stage of cell entry. Its mechanism, centered on the inhibition of glycoprotein B-mediated membrane fusion, underscores the importance of gB as a therapeutic target. While the clinical development of this compound did not proceed, the principles of its mechanism of action continue to inform the development of next-generation anti-CMV biologics and vaccines. Further elucidation of the precise epitope on gB targeted by this compound could provide valuable information for the rational design of future CMV therapeutics.
References
A Technical Overview of Regavirumab and its Interaction with Cytomegalomegalovirus Glycoprotein B
For Researchers, Scientists, and Drug Development Professionals
Regavirumab, also known as TI-23 or MCA C23, is a human monoclonal antibody developed to target the glycoprotein B (gB) of human cytomegalovirus (HCMV).[1][2][3] This document provides a comprehensive overview of the available technical information regarding this compound, with a focus on its target on glycoprotein B. It is important to note that the development of this compound was discontinued, and as such, detailed public information regarding its specific epitope and binding characteristics is limited.
Mechanism of Action
This compound is designed to neutralize HCMV by binding to glycoprotein B, a critical component of the viral envelope.[2] Glycoprotein B is essential for the initial stages of HCMV infection, mediating the fusion of the viral envelope with the host cell membrane, which allows the virus to enter and infect the cell.[2] By binding to a specific epitope on gB, this compound is believed to inhibit the necessary conformational changes required for this fusion process, effectively blocking viral entry and preventing infection.[2]
Target: Glycoprotein B
Glycoprotein B is a highly conserved protein among herpesviruses and is a primary target for neutralizing antibodies, making it a key candidate for vaccine and therapeutic antibody development.[2][4] In HCMV, gB is involved in the attachment to host cells and the subsequent fusion of the viral and cellular membranes.[2]
While it is established that this compound targets glycoprotein B, the precise location of its binding site, or epitope, is not detailed in publicly available literature. Epitope mapping is a critical step in characterizing a monoclonal antibody and typically involves techniques such as X-ray crystallography, cryo-electron microscopy, and site-directed mutagenesis to identify the specific amino acid residues involved in the antibody-antigen interaction. The absence of this specific data for this compound limits a deeper understanding of its neutralizing mechanism at a molecular level.
Quantitative Data
| Parameter | Value | Experimental Context | Reference |
| Binding Affinity (Kd) | Not Available | e.g., Surface Plasmon Resonance | N/A |
| IC50/EC50 | Not Available | e.g., Plaque Reduction Neutralization Test | N/A |
| Epitope Coordinates | Not Available | e.g., X-ray Crystallography | N/A |
Caption: Summary of Quantitative Data for this compound. Note: Specific values are not publicly available.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not published. However, a general workflow for epitope mapping and antibody characterization can be outlined.
The following diagram illustrates a typical workflow that would be used to identify the epitope of a monoclonal antibody like this compound.
Caption: Generalized workflow for monoclonal antibody epitope mapping.
Protocol Descriptions:
-
Antibody Production and Purification: This initial step involves producing the monoclonal antibody, in this case, this compound, typically from a hybridoma cell line, and purifying it to ensure a homogenous sample for subsequent experiments.
-
Binding Confirmation: Experiments such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting are performed to confirm that the purified antibody specifically binds to the target protein, glycoprotein B.[3]
-
Peptide Scanning (PepScan): This method involves synthesizing a library of overlapping peptides that span the entire sequence of glycoprotein B. An ELISA-based approach is then used to identify which peptides are recognized by this compound, providing a linear epitope map.
-
Site-Directed Mutagenesis: In this technique, specific amino acid residues within the suspected binding region of glycoprotein B are mutated. The effect of these mutations on this compound binding is then assessed. A loss of binding indicates that the mutated residue is critical for the interaction.
-
Structural Analysis (X-ray Crystallography or Cryo-EM): This is the most definitive method for epitope mapping. It involves determining the three-dimensional structure of the antibody-antigen complex. This provides a high-resolution view of the interaction, revealing the precise amino acid residues at the interface.
-
Neutralization Assays: Once the putative epitope is identified, functional assays, such as plaque reduction neutralization tests (PRNT), are conducted to confirm that binding to this specific epitope is responsible for the virus-neutralizing activity of the antibody.
Logical Relationship of this compound's Neutralizing Action
The proposed mechanism of action for this compound follows a logical pathway from antibody binding to the inhibition of viral infection.
Caption: Proposed mechanism of HCMV neutralization by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Anti-Human Cytomegalovirus Glycoprotein B Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 4. Structure of HCMV glycoprotein B in the postfusion conformation bound to a neutralizing human antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Regavirumab: A Technical History of a Discontinued Anti-CMV Monoclonal Antibody
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Regavirumab, also known as MAb C23 or TI-23, was a pioneering fully human monoclonal antibody developed by Teijin Pharma Ltd. for the prevention and treatment of cytomegalovirus (CMV) infections. As a testament to early human monoclonal antibody research, this compound specifically targeted the viral glycoprotein B (gB), a critical component for viral entry into host cells. Despite promising initial preclinical and Phase I clinical data, its development was discontinued in the early 2000s. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and available clinical data for this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Discovery and Generation
This compound, identified as the human monoclonal antibody C23, was first described in a 1986 publication by Masuho and colleagues.[1] The antibody was generated using a hybridoma technology that represented a significant advancement at the time for producing human monoclonal antibodies.
Experimental Protocol: Generation of C23 Hybridoma
The following protocol is based on the abstract of the 1986 publication by Masuho et al.[1]
-
Source of Lymphocytes: Human splenic lymphocytes were utilized as the source of antibody-producing B cells.
-
In Vitro Stimulation: The splenic lymphocytes were stimulated in vitro with a CMV antigen preparation at a concentration of 50 ng/ml for six days. This step was crucial for enriching the population of B cells specifically producing anti-CMV antibodies. The addition of B-cell growth factor (BCGF) was found to synergistically enhance the generation of CMV-specific hybridomas.
-
Cell Fusion: The stimulated human lymphocytes were fused with mouse myeloma cells to create hybridoma cell lines.
-
Screening and Cloning: The resulting hybridomas were screened for the production of antibodies that specifically bound to CMV and not to other herpesviruses. Two such hybridomas, C1 and C23, were identified and subsequently cloned by limiting dilution.
-
Selection of C23: The monoclonal antibody produced by the C23 clone was selected for further development due to its ability to neutralize CMV infectivity in vitro, a property not exhibited by the C1 antibody.[1]
Mechanism of Action
This compound exerts its antiviral effect by targeting and neutralizing human cytomegalovirus (CMV).
Targeting Glycoprotein B (gB)
The primary target of this compound is the CMV envelope glycoprotein B (gB).[2] Glycoprotein B is a critical protein for the virus, playing an essential role in the initial stages of infection, including binding to host cells and mediating the fusion of the viral envelope with the host cell membrane, which allows the viral capsid and genetic material to enter the cell.
Neutralization of Viral Infectivity
By binding to a specific epitope on gB, this compound is believed to sterically hinder the interaction of gB with its cellular receptors or to prevent the conformational changes in gB that are necessary for membrane fusion. This neutralization of viral entry effectively blocks the virus from infecting new cells. The ability of the C23 antibody to neutralize CMV infectivity was a key characteristic identified during its initial discovery.[1]
Signaling Pathway
The precise signaling cascade initiated by the interaction of CMV gB with host cell receptors and its subsequent inhibition by this compound is not detailed in the available literature. However, the fundamental mechanism involves the blockade of viral entry.
Preclinical Development
Information regarding the full preclinical development program of this compound is limited in the publicly available literature. The available data focuses primarily on pharmacokinetic studies in animal models.
Animal Pharmacokinetic Studies
Pharmacokinetic studies of this compound (referred to as TI-23 or MCA C23) were conducted in rats and rabbits. These studies utilized 125I-labeled antibody to track its distribution and elimination.
| Species | Key Findings |
| Rats | - Dose-dependent increase in plasma concentrations. - Elimination half-life of 11-13 days. - No significant difference in pharmacokinetics between male and female rats. - High distribution to blood and blood-rich organs. |
| Rabbits | - Higher initial plasma concentrations compared to rats. - Larger volume of distribution and shorter elimination half-life compared to rats. |
Clinical Development
The clinical development of this compound proceeded to at least Phase I trials. However, the program was ultimately discontinued.
Phase I Clinical Trial
A Phase I study of MAb C23 was conducted in 20 healthy male volunteers to assess its safety, pharmacokinetics, and immunogenicity.[3]
-
Participants: 20 healthy male volunteers.
-
Dosing:
-
Single intravenous infusion: 16 subjects received doses ranging from 5 mg to 80 mg.
-
Repeated intravenous infusion: 4 subjects received three infusions of 60 mg, 20 mg, and 20 mg at one-week intervals.
-
-
Follow-up: Subjects were monitored for approximately 60 days after the final infusion.
The plasma clearance of MAb C23 followed a two-compartment model.
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Half-life (α-phase) | 31.0 ± 23.6 hours |
| Half-life (β-phase) | 24.2 ± 5.8 days |
The pharmacokinetic profile of the repeated infusion cohort was consistent with that of the single-infusion group. The in vivo virus neutralization activity in the plasma of the subjects correlated with the plasma concentrations of MAb C23.[3]
The administration of MAb C23 was well-tolerated, with no treatment-related clinical signs or changes observed in any of the 20 subjects.[3] Importantly, no anti-idiotypic antibody response against MAb C23 was detected, indicating a lack of immunogenicity in this study population.[3]
Discontinuation of Development
The development of this compound was discontinued by Teijin Pharma. The last reported event was its pre-registration for cytomegalovirus infections in Japan being discontinued in October 2000. The specific reasons for the discontinuation have not been made publicly available in the reviewed literature. Challenges in the development of antiviral monoclonal antibodies during that era included the high cost of production, potential for the development of viral resistance, and the logistical complexities of intravenous administration for prophylactic use.[4]
Conclusion
This compound (MAb C23) represents an important early effort in the development of fully human monoclonal antibodies for infectious diseases. Its discovery through innovative hybridoma techniques and its progression into clinical trials demonstrated the feasibility of this therapeutic modality. The available data from preclinical and Phase I studies indicated a favorable pharmacokinetic profile and a good safety and immunogenicity profile in healthy volunteers. However, the ultimate discontinuation of its development underscores the significant challenges faced in bringing novel biologic therapies to market, particularly in the context of the scientific and technological landscape of the late 20th century. The story of this compound provides valuable insights for researchers and developers in the ongoing quest for effective antiviral monoclonal antibody therapeutics.
References
- 1. Generation of hybridomas producing human monoclonal antibodies against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study on human monoclonal antibody against cytomegalovirus: pharmacokinetics and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical development of monoclonal antibody-based drugs in HIV and HCV diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Characteristics of Regavirumab (MCA C23)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regavirumab, also known by the designations MCA C23 and TI-23, is a human monoclonal antibody developed by Teijin Pharma. It is engineered to target the human cytomegalovirus (HCMV), a significant pathogen, particularly in immunocompromised individuals. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, with a focus on its molecular architecture, binding properties, and the experimental methodologies used for its characterization.
Core Structural and Functional Characteristics
This compound is a human Immunoglobulin G1 (IgG1) antibody with a kappa light chain. Its primary function is to neutralize HCMV by binding to a specific viral envelope protein, thereby preventing viral entry into host cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound (MCA C23).
| Characteristic | Value | Experimental Method |
| Antibody Isotype | Human IgG1, kappa | ELISA-based isotyping |
| Target Antigen | Human Cytomegalomegalovirus (HCMV) Glycoprotein B (gB) | ELISA, Western Blot |
| Molecular Weight | ~150 kDa (typical for human IgG1) | Size-Exclusion Chromatography, SDS-PAGE |
| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI) |
| Elimination Half-life (Rats) | 11-13 days[1] | Pharmacokinetic studies with 125I-labeled TI-23 |
| Elimination Half-life (Monkeys) | 20.5 ± 6.2 days[2] | Pharmacokinetic studies |
Mechanism of Action: Neutralization of HCMV
This compound's mechanism of action is centered on its high-affinity binding to glycoprotein B (gB) on the surface of HCMV.[3] Glycoprotein B is a critical component of the viral fusion machinery, essential for the virus to enter host cells. By binding to a specific, yet currently unmapped, epitope on gB, this compound sterically hinders the conformational changes in gB that are necessary for the fusion of the viral envelope with the host cell membrane. This blockade of viral entry effectively neutralizes the virus, preventing the initiation of infection.
Signaling Pathway of HCMV Entry and its Inhibition by this compound
References
- 1. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. Third communication: correspondence of the idiotype activity and virus neutralization activity of the new monoclonal antibody, this compound in rat serum and its pharmacokinetics in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]
In Vitro Neutralization Activity of Regavirumab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regavirumab, also known as MCA C23 or TI-23, is a human monoclonal antibody developed for the prophylaxis and treatment of cytomegalovirus (CMV) infections. As a member of the betaherpesvirus subfamily, CMV is a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV/AIDS, as well as in congenitally infected newborns. The primary mechanism of action for this compound is the neutralization of CMV, thereby preventing its entry into host cells and subsequent replication. This technical guide provides a comprehensive overview of the in vitro neutralization activity of this compound, detailing its mechanism of action, quantitative neutralization data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by targeting the viral envelope glycoprotein B (gB), a critical component of the CMV fusion machinery. Glycoprotein B is essential for the fusion of the viral envelope with the host cell membrane, a prerequisite for viral entry. By binding to a specific epitope on gB, this compound sterically hinders the conformational changes required for membrane fusion, effectively neutralizing the virus.
Studies have indicated that this compound can neutralize CMV after the virus has attached to the cell surface, suggesting that it blocks a post-attachment stage of viral entry, likely the penetration or fusion step. This complement-independent neutralization is a key characteristic of its mechanism. Furthermore, this compound has been shown to inhibit the cell-to-cell spread of CMV, a crucial aspect of its therapeutic potential as this is a primary mode of dissemination for the virus within an infected host.
Quantitative Neutralization Activity
The in vitro neutralizing potency of this compound has been evaluated against various laboratory-adapted strains and clinical isolates of human cytomegalovirus (HCMV). The most common assay used to quantify this activity is the Plaque Reduction Neutralization Test (PRNT), which measures the concentration of an antibody required to reduce the number of viral plaques by 50% (IC50) or 90% (IC90).
| HCMV Strain | Cell Line | IC50 (µg/mL) | Reference |
| AD169 | Fibroblasts | 0.07 - 1.8 | [1] |
| TB40/E | Fibroblasts | 0.07 - 1.8 | [1] |
| Towne | Fibroblasts | Not effective | [1] |
Note: The data presented is a compilation from various studies where this compound (C23) was used as a reference antibody. The variability in IC50 values can be attributed to differences in experimental conditions and assay formats.
Experimental Protocols
The following is a detailed methodology for a Plaque Reduction Neutralization Test (PRNT), a standard method for assessing the in vitro neutralization activity of antibodies like this compound.
Plaque Reduction Neutralization Test (PRNT) Protocol
1. Materials:
-
Cells: Human embryonic lung fibroblasts (e.g., MRC-5) or other CMV-permissive cell lines.
-
Virus: Stock of the desired human cytomegalovirus (HCMV) strain.
-
Antibody: Purified this compound of known concentration.
-
Media:
-
Growth medium (e.g., Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics).
-
Maintenance medium (e.g., MEM with 2% FBS).
-
Overlay medium (e.g., Maintenance medium containing 0.5% - 1.2% methylcellulose or another viscous agent).
-
-
Reagents:
-
Trypsin-EDTA for cell detachment.
-
Phosphate-buffered saline (PBS).
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixative (e.g., 10% formalin in PBS).
-
-
Equipment:
-
6-well or 24-well tissue culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Biosafety cabinet.
-
2. Procedure:
-
Cell Plating:
-
Culture and expand the fibroblast cell line in growth medium.
-
Trypsinize the cells and seed them into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a CO2 incubator.
-
-
Virus-Antibody Incubation:
-
Prepare serial dilutions of this compound in maintenance medium. The concentration range should be chosen to encompass the expected IC50 value.
-
Dilute the HCMV stock in maintenance medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Mix equal volumes of each antibody dilution with the diluted virus suspension.
-
Include a virus control (virus mixed with medium alone) and a cell control (medium alone).
-
Incubate the virus-antibody mixtures for 1 hour at 37°C to allow for neutralization to occur.
-
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Inoculate each well with the virus-antibody mixture.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
After the adsorption period, aspirate the inoculum from each well.
-
Gently add the overlay medium to each well. The viscous overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, depending on the virus strain and cell line used.
-
-
Plaque Visualization and Counting:
-
After the incubation period, aspirate the overlay medium.
-
Fix the cell monolayers with the fixative solution for at least 20 minutes.
-
Aspirate the fixative and stain the cells with crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well using an inverted microscope.
-
3. Data Analysis:
-
Calculate the percentage of plaque reduction for each antibody concentration compared to the virus control using the following formula: % Plaque Reduction = [1 - (Number of plaques in test well / Number of plaques in virus control well)] x 100
-
Plot the percentage of plaque reduction against the antibody concentration on a semi-logarithmic graph.
-
Determine the IC50 value, which is the antibody concentration that results in a 50% reduction in the number of plaques. This can be calculated using regression analysis.
Visualizations
Experimental Workflow for Plaque Reduction Neutralization Test (PRNT)
Caption: Workflow of the Plaque Reduction Neutralization Test (PRNT).
Signaling Pathway: Inhibition of CMV Entry by this compound
References
In-Depth Technical Guide: Regavirumab Binding Affinity for Cytomegalovirus (CMV) Strains
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regavirumab (also known as MCA C23 or TI-23) is a human monoclonal antibody developed by Teijin Pharma that targets the glycoprotein B (gB) of the human cytomegalovirus (CMV). As an essential protein for viral entry into host cells, gB is a primary target for neutralizing antibodies. This guide provides a comprehensive overview of the binding characteristics of this compound to CMV, with a focus on its binding affinity. Due to the discontinuation of its clinical development, publicly available quantitative data on this compound's binding affinity across a wide range of CMV strains is limited. However, this guide compiles the available information and provides context by comparing it with other anti-gB monoclonal antibodies. Furthermore, it details the standard experimental protocols used to assess such binding affinities and presents visual workflows for these methodologies.
This compound: Mechanism of Action
This compound exerts its antiviral effect by binding to glycoprotein B on the surface of CMV. This binding is believed to sterically hinder the conformational changes in gB that are necessary for the fusion of the viral envelope with the host cell membrane, thereby neutralizing the virus and preventing infection. This compound specifically targets the antigenic domain 2 (AD-2) of gB, a known neutralizing epitope.
Quantitative Binding Affinity of this compound
Detailed studies quantifying the binding affinity of this compound (e.g., dissociation constant, Kd) against a comprehensive panel of CMV strains are not widely available in peer-reviewed literature. However, neutralization data from a plaque reduction assay has been reported.
Table 1: Neutralization Potency of this compound against a Laboratory CMV Strain
| Antibody | Target | CMV Strain | Assay Method | 50% Inhibitory Concentration (IC50) | Reference |
| This compound (TI-23/C23) | Glycoprotein B (AD-2) | Laboratory Strain | Plaque Reduction Neutralization Assay | 0.5 µg/mL | [1][2][3] |
Comparative Binding Affinities of Other Anti-gB Monoclonal Antibodies
To provide a frame of reference for the potency of anti-gB antibodies, the binding affinities and neutralization potencies of other well-characterized monoclonal antibodies targeting CMV gB are summarized below. This data illustrates the range of affinities that have been achieved for this therapeutic target.
Table 2: Binding Affinities and Neutralization Potencies of Selected Anti-CMV gB Monoclonal Antibodies
| Antibody | Target Epitope on gB | Binding Affinity (Kd) | Neutralization Potency (IC50) | CMV Strains Tested | Reference |
| EV2038 | Antigenic Domain 1 (AD-1) | Not Reported | 0.013 - 0.105 µg/mL | 4 laboratory strains and 42 clinical isolates | [1] |
| TRL345 | Antigenic Domain 2 (AD-2), Site I | ~1 pM (for AD-2 peptide) | Not explicitly stated in µg/mL, but noted as highly potent | 15 primary clinical isolates | [4][5] |
| 1G2 | Antigenic Domain 5 (AD-5) | 0.17 nM | Not Reported | Not Specified | |
| MCMV5322A | Glycoprotein H (gH) | Not Reported | 0.2 - 0.5 µg/mL | Epithelial, endothelial, macrophage, and fibroblast-tropic strains | [6] |
Note: The specific experimental conditions for each reported value may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity of monoclonal antibodies like this compound to CMV glycoprotein B.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding to gB
This protocol describes a standard indirect ELISA to determine the binding of an antibody to purified CMV gB.
-
Antigen Coating: Recombinant CMV gB is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL. 100 µL of this solution is added to each well of a 96-well microtiter plate. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with 200 µL per well of wash buffer (e.g., phosphate-buffered saline [PBS] with 0.05% Tween-20).
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% bovine serum albumin in PBS) is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The blocking buffer is discarded, and the plate is washed three times as described in step 2.
-
Primary Antibody Incubation: The test antibody (e.g., this compound) is serially diluted in blocking buffer. 100 µL of each dilution is added to the appropriate wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The primary antibody solution is discarded, and the plate is washed five times.
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-human IgG-HRP) is diluted in blocking buffer according to the manufacturer's instructions. 100 µL of the diluted secondary antibody is added to each well, and the plate is incubated for 1 hour at room temperature.
-
Washing: The secondary antibody solution is discarded, and the plate is washed five times.
-
Detection: 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M sulfuric acid) to each well.
-
Data Acquisition: The optical density (OD) at 450 nm is measured using a microplate reader. The binding affinity can be estimated by plotting the OD values against the antibody concentration and fitting the data to a saturation binding curve.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of binding interactions (association and dissociation rates) and to determine the binding affinity (Kd).
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant CMV gB (the ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated chip surface to achieve the desired immobilization level.
-
The remaining activated groups are deactivated using ethanolamine.
-
-
Analyte Binding:
-
The monoclonal antibody (the analyte, e.g., this compound) is prepared in a series of concentrations in a running buffer (e.g., HBS-EP buffer).
-
Each concentration is injected over the sensor chip surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
-
Regeneration: The chip surface is regenerated between analyte injections by injecting a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound antibody without damaging the immobilized gB.
-
Data Analysis: The binding response is measured in real-time as a change in resonance units (RU). The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Plaque Reduction Neutralization Assay (PRNA)
This functional assay measures the ability of an antibody to inhibit viral infection and is often used to determine the IC50.
-
Cell Seeding: Human fibroblast cells (e.g., MRC-5) are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus-Antibody Incubation: A known titer of CMV is mixed with serial dilutions of the monoclonal antibody. This mixture is incubated for 1 hour at 37°C to allow the antibody to bind to the virus.
-
Infection: The cell monolayers are washed with PBS, and the virus-antibody mixtures are added to the cells. The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent like methylcellulose or agarose to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for 7-14 days, allowing for the formation of visible plaques.
-
Plaque Visualization: The overlay is removed, and the cells are fixed with a solution like 10% formalin. The cell monolayer is then stained with a dye such as crystal violet, which stains the cells but leaves the plaques (areas of dead or lysed cells) unstained.
-
Plaque Counting: The plaques in each well are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each antibody concentration relative to the control (virus only). The IC50 value is determined by plotting the percentage of plaque reduction against the antibody concentration and fitting the data to a dose-response curve.
Visualizations of Experimental Workflows
ELISA Workflow
Caption: Workflow for an indirect ELISA to detect antibody binding to CMV gB.
Surface Plasmon Resonance (SPR) Workflow
Caption: Workflow for SPR analysis of antibody-antigen binding kinetics.
Plaque Reduction Neutralization Assay (PRNA) Workflow
Caption: Workflow for a plaque reduction neutralization assay (PRNA).
Conclusion
This compound is a human monoclonal antibody that neutralizes CMV by targeting the essential gB glycoprotein. While extensive quantitative binding data for this compound is not publicly available, the reported IC50 of 0.5 µg/mL indicates its potential as a neutralizing agent. The provided experimental protocols and workflows offer a comprehensive guide for researchers aiming to characterize the binding affinity and neutralizing capacity of their own anti-CMV antibodies. The comparative data for other anti-gB antibodies highlight the high affinities that can be achieved and serve as a benchmark for future therapeutic development in this field.
References
- 1. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8492529B2 - Monoclonal antibody capable of binding to specific discontinuous epitope occurring in AD1 region of human cytomegalovirus GB glycoprotein, and antigen-binding fragment thereof - Google Patents [patents.google.com]
- 3. BRPI1013648A2 - monoclonal antibody capable of binding to the specific discontinuous epitope that occurs in the ad1 region of the human cytomegalovirus gb glycoprotein, and antigen-binding fragment thereof - Google Patents [patents.google.com]
- 4. A High-Affinity Native Human Antibody Neutralizes Human Cytomegalovirus Infection of Diverse Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Native Human Monoclonal Antibody Targeting HCMV gB (AD-2 Site I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Randomized, Double-Blind, Placebo-Controlled Study of RG7667, an Anticytomegalovirus Combination Monoclonal Antibody Therapy, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Pharmacokinetics of Regavirumab
Introduction
Regavirumab (also known as MCA C23 or TI-23) is a human monoclonal antibody developed by Teijin Pharma Ltd. that targets the glycoprotein B of the cytomegalovirus (CMV).[1] It was investigated for its potential as an immunostimulant in the treatment of CMV infections.[2][3] Although the development of this compound was discontinued, the preclinical pharmacokinetic data generated in animal models provide valuable insights for researchers and drug development professionals in the field of monoclonal antibody therapeutics. This guide synthesizes the available data on the pharmacokinetics of this compound in animal models, focusing on its plasma concentration, distribution, metabolism, and excretion.
Pharmacokinetic Profile in Animal Models
The pharmacokinetics of this compound have been primarily studied in rats and rabbits. These studies utilized ¹²⁵I-labeled this compound to trace its disposition in the body.
Data Summary
The following tables summarize the key quantitative pharmacokinetic parameters of this compound observed in preclinical animal studies.
Table 1: Single-Dose Intravenous Pharmacokinetics of this compound in Rats
| Dose (mg/kg) | Elimination Half-life (t½) | Key Findings |
| 2 | 11-13 days | Plasma concentrations of radioactivity increased dose-dependently.[2][4] |
| 10 | 11-13 days | No significant difference in plasma concentration and half-life between male and female rats.[2][4] |
| 50 | 11-13 days | The radioactivity in plasma corresponded with the idiotype activity of the monoclonal antibody.[2][4] |
Table 2: Single-Dose Intravenous Pharmacokinetics of this compound in Rabbits
| Dose (mg/kg) | Key Findings |
| 2 | Higher initial plasma radioactivity compared to rats.[2][4] |
| Larger distribution volume and shorter elimination half-life compared to rats.[2][4] |
Table 3: Repeated-Dose Intravenous Pharmacokinetics of this compound in Male Rats
| Dose Regimen | Steady State | Elimination Half-life (t½) at Steady State | Minimum Steady State Concentration (Css-min) |
| 2 mg/kg/week | Reached after the fourth injection.[2] | 11.2 days[2] | ~33 µg eq. of MCA C23/ml[2] |
Distribution, Metabolism, and Excretion
-
Distribution: Following intravenous administration in rats, high levels of radioactivity were predominantly found in the blood and blood-rich organs.[2][4] The idiotype activity in tissues was attributed to the blood content within those tissues.[2][4]
-
Metabolism: The correspondence between radioactivity and idiotype activity in plasma suggests that this compound (MCA C23) is stable in vivo.[2]
-
Excretion: The primary route of excretion for the radioactivity was in the urine, mainly as free iodine.[2][4] Approximately 40% of the administered dose remained in the body of rats after a single injection.[2][4]
Special Population Pharmacokinetics
-
Placental Transfer: In pregnant rats administered a single dose of ¹²⁵I-labeled this compound, approximately 12% of the dose was transferred to the fetus, with idiotype activity detected in fetal tissues 24 hours post-injection.[2]
-
Milk Passage: In lactating rats, radioactivity was secreted into the milk. The ratio of milk to plasma radioactivity reached 0.28 after a single administration, and some idiotype activity of the antibody was also observed in the milk.[2]
Experimental Protocols
The following section details the methodologies employed in the key pharmacokinetic studies of this compound.
Radiolabeling of this compound
-
Method: this compound (MCA C23), formulated as TI-23 (a lyophilized product containing this compound, human serum albumin, and amino acetic acid), was labeled with ¹²⁵I.[2]
-
Purpose: To enable the quantitative measurement of the drug and its metabolites in biological matrices.
Single-Dose Pharmacokinetic Study in Rats
-
Drug Administration: A single intravenous injection of ¹²⁵I-labeled TI-23 at doses of 2, 10, or 50 mg/kg.[2][4]
-
Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of radioactivity and idiotype activity.[2][4]
-
Analytical Methods:
-
Radioactivity Measurement: Total radioactivity in plasma was quantified to determine the concentration of the labeled antibody and its metabolites.
-
Idiotype Activity Assay: An enzyme-linked immunosorbent assay (ELISA) was likely used to measure the concentration of intact, active this compound by detecting its specific idiotype.
-
Repeated-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male rats.[2]
-
Drug Administration: Weekly intravenous injections of ¹²⁵I-labeled TI-23 at a dose of 2 mg/kg/week for four weeks.[2]
-
Sample Collection: Plasma samples were collected to measure radioactivity and idiotype activity.[2]
-
Analysis: The study aimed to determine the time to reach steady-state plasma concentrations and the elimination half-life at steady state.[2]
Visualizations
Mechanism of Action
The following diagram illustrates the proposed high-level mechanism of action for this compound.
Caption: High-level mechanism of action of this compound targeting CMV glycoprotein B.
Experimental Workflow for Pharmacokinetic Studies
The diagram below outlines the general workflow for the preclinical pharmacokinetic evaluation of this compound.
Caption: General experimental workflow for preclinical pharmacokinetic studies of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Teijin Pharma's Discontinued Cytomegalovirus (CMV) Antibody Program: A Technical Overview
Despite a comprehensive search of publicly available data, a specific discontinued cytomegalovirus (CMV) antibody candidate from Teijin Pharma could not be identified. The company's historical and current drug development pipelines, as detailed in public statements and databases, do not contain information regarding a dedicated CMV antibody program that has been discontinued.
Teijin Pharma's therapeutic focus has primarily been on bone and joint diseases, respiratory conditions, and cardiovascular and metabolic diseases. While the company has engaged in the development of monoclonal antibodies, these efforts have been concentrated in other areas, such as autoimmune diseases and central nervous system disorders. There is no public record of a CMV-specific antibody entering or being terminated from their clinical or preclinical pipeline.
The absence of a named candidate precludes the retrieval of specific quantitative data, experimental protocols, and signaling pathways as requested. Pharmaceutical companies often do not disclose details of early-stage research programs that are discontinued before reaching significant clinical milestones. Information on such programs typically only becomes public if they are presented at scientific conferences, published in peer-reviewed journals, or included in company pipeline reports.
For a comprehensive understanding of a discontinued drug development program, the specific name of the antibody or investigational new drug (IND) number is essential. Without this identifier, it is not feasible to conduct a targeted search for the in-depth technical information required for a detailed guide or whitepaper.
It is possible that a CMV antibody project existed at a very early, exploratory stage within Teijin Pharma and was terminated without any public disclosure. Such early-stage discontinuations are common in the pharmaceutical industry and are often not reported.
Therefore, this guide cannot provide the specific data, protocols, and visualizations requested due to the lack of a publicly identified, discontinued CMV antibody from Teijin Pharma. Should a specific candidate name be provided, a more targeted and fruitful search for the required technical details could be undertaken.
In-Depth Technical Guide: Research Applications of Regavirumab (CAS Number 153101-26-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regavirumab (also known as TI-23 or MCA-C23) is a human monoclonal antibody developed for the potential treatment of infections caused by the Human Cytomegalovirus (HCMV).[1] As a significant pathogen, particularly in immunocompromised individuals and for congenital infections, HCMV presents a continuing challenge in clinical practice, making the exploration of novel antiviral agents like this compound a critical area of research.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies relevant to its evaluation. Although the development of this compound was discontinued, the information gathered from its research provides valuable insights for the development of other antiviral monoclonal antibodies.[3][4]
Mechanism of Action
This compound exerts its antiviral effect by targeting the Human Cytomegalovirus Glycoprotein B (gB).[1][5] Glycoprotein B is a critical component of the viral envelope, essential for the initial attachment of the virus to host cells and for the subsequent fusion of the viral and cellular membranes, which facilitates viral entry.[1][6]
By binding to a specific epitope on gB, this compound effectively neutralizes the virus.[1] This binding action is believed to sterically hinder the interaction of gB with its receptors on the host cell surface, thereby preventing the conformational changes necessary for membrane fusion and ultimately blocking the entry of the virus into the cell.[1] This direct neutralization is the primary mechanism through which this compound inhibits HCMV infection and replication.
Preclinical Data
Pharmacokinetic studies of this compound have been conducted in animal models to determine its distribution, metabolism, and excretion profiles. The available data from studies in rats and rabbits are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Dose | Elimination Half-Life | Key Findings |
| Rat | 2, 10, or 50 mg/kg (intravenous) | 11-13 days | Plasma concentrations increased dose-dependently. No significant difference between male and female rats.[7] |
| Rat (repeated dose) | 2 mg/kg/week (intravenous) | 11.2 days (after 4th injection) | Reached a steady state after the fourth injection.[3] |
| Rabbit | 2 mg/kg (intravenous) | Shorter than in rats | Showed a larger distribution volume compared to rats.[7] |
Data sourced from Arzneimittel-Forschung, 1994.[3][7]
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not extensively published, this section outlines standard methodologies for key experiments used to characterize antiviral monoclonal antibodies. These protocols are based on established virological and immunological techniques.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold-standard assay for quantifying the titer of neutralizing antibodies against a virus.[8]
Objective: To determine the concentration of this compound required to reduce the number of HCMV-induced plaques by 50% (PRNT50).
Methodology:
-
Cell Culture: A confluent monolayer of a susceptible cell line (e.g., human embryonic lung fibroblasts like MRC-5) is prepared in 6-well or 12-well plates.
-
Antibody Dilution: A serial dilution of this compound is prepared in a suitable cell culture medium.
-
Virus-Antibody Incubation: A known titer of HCMV is mixed with each dilution of this compound and incubated, typically for 1 hour at 37°C, to allow the antibody to bind to the virus.
-
Infection: The cell monolayers are washed, and the virus-antibody mixtures are added to the respective wells. The plates are incubated for a further 1-2 hours to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 7-14 days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each antibody concentration relative to a virus-only control. The PRNT50 value is determined by plotting the percentage of plaque reduction against the antibody concentration and identifying the concentration at which a 50% reduction is observed.
Determination of 50% Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor (in this case, this compound) that is required for 50% inhibition of a biological or biochemical function. For antiviral research, this typically refers to the inhibition of viral replication.
Objective: To determine the IC50 of this compound against various strains of HCMV in cell culture.
Methodology:
-
Cell Seeding: Plate susceptible cells in 96-well plates and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Infection and Treatment: Infect the cells with a known multiplicity of infection (MOI) of HCMV. Immediately after infection, add the different concentrations of this compound to the wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).
-
Quantification of Viral Replication: The extent of viral replication can be measured using various methods:
-
Quantitative PCR (qPCR): Measure the amount of viral DNA in the cell lysate or supernatant.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantify the expression of a specific viral protein.
-
Reporter Virus Assay: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) and measure the reporter signal.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound compared to an untreated virus control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
Binding Affinity Measurement
The binding affinity of this compound to its target, glycoprotein B, is a critical parameter for understanding its potency.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for HCMV glycoprotein B.
Methodology:
Commonly used techniques for measuring binding affinity include:
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Recombinant HCMV glycoprotein B is immobilized on a sensor chip.
-
Binding: Different concentrations of this compound are flowed over the chip, and the binding is measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Dissociation: A buffer is flowed over the chip to measure the dissociation of the antibody from the antigen.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coating: A 96-well plate is coated with recombinant glycoprotein B.
-
Binding: Serial dilutions of this compound are added to the wells and incubated to allow binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes human IgG is added.
-
Substrate Addition: A chromogenic substrate is added, and the absorbance is measured.
-
Data Analysis: The Kd can be estimated by plotting the absorbance against the antibody concentration and fitting the data to a saturation binding curve.
-
Summary and Conclusion
This compound is a human monoclonal antibody that demonstrates the potential of targeting viral glycoproteins for the neutralization of HCMV. Its mechanism of action, centered on the inhibition of viral entry via binding to glycoprotein B, is a well-established strategy in antiviral drug development. While the clinical development of this compound was discontinued, the preclinical pharmacokinetic and in vitro virological data, along with the established experimental protocols for its characterization, provide a valuable framework for researchers in the field of infectious diseases and antibody therapeutics. The methodologies outlined in this guide are fundamental to the evaluation of any novel antiviral monoclonal antibody and can be adapted for the study of other viral pathogens. Further research into antibodies targeting HCMV gB and other envelope proteins continues to be a promising avenue for the development of effective therapies against this important human pathogen.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Anti-Human Cytomegalovirus Glycoprotein B Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 6. A broadly neutralizing human monoclonal antibody generated from transgenic mice immunized with HCMV particles limits virus infection and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Regavirumab ELISA in CMV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV) is a ubiquitous pathogen that can cause significant morbidity and mortality in immunocompromised individuals and congenitally infected newborns. Accurate and sensitive detection of CMV is crucial for diagnosis, monitoring of infection, and the development of effective therapeutics. Regavirumab is a human monoclonal antibody that specifically targets CMV glycoprotein B (gB), a critical protein for viral entry into host cells.[1] This document provides a detailed, representative protocol for an indirect Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect and quantify antibodies against CMV gB using this compound as a reference standard. While this compound is no longer in active clinical development, this protocol serves as a template for the immunological assessment of CMV gB-targeting antibodies.
Principle of the Assay
This indirect ELISA is a quantitative method to determine the concentration of anti-CMV gB antibodies in a sample. The assay involves the immobilization of recombinant CMV gB protein onto the wells of a microplate. The plate is then incubated with test samples, allowing any anti-gB antibodies present to bind to the immobilized antigen. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which specifically recognizes human IgG, is then added. Following a wash step to remove unbound antibodies, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of anti-gB antibody bound and can be quantified by measuring the absorbance at a specific wavelength using a microplate reader. This compound, with its known specificity for CMV gB, is used to generate a standard curve for the accurate quantification of anti-gB antibodies in unknown samples.
Data Presentation
Table 1: Representative Standard Curve Data for this compound ELISA
| This compound Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % CV |
| 1000 | 2.158 | 2.182 | 2.170 | 0.8% |
| 500 | 1.789 | 1.811 | 1.800 | 0.9% |
| 250 | 1.354 | 1.386 | 1.370 | 1.6% |
| 125 | 0.891 | 0.915 | 0.903 | 1.9% |
| 62.5 | 0.543 | 0.557 | 0.550 | 1.8% |
| 31.25 | 0.312 | 0.320 | 0.316 | 1.8% |
| 15.63 | 0.180 | 0.188 | 0.184 | 3.1% |
| 0 (Blank) | 0.051 | 0.053 | 0.052 | 2.7% |
Table 2: Assay Performance Characteristics (Representative Data)
| Parameter | Value |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 15.63 ng/mL |
| Assay Range | 15.63 - 1000 ng/mL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
| Specificity | 99.0% (based on a panel of CMV-seronegative samples)[2] |
| Sensitivity | 99.4% (based on a panel of CMV-seropositive samples)[2] |
Table 3: Neutralization Potency of Anti-CMV gB Monoclonal Antibodies (Comparative Data)
| Monoclonal Antibody | Target | IC50 (µg/mL) - Fibroblasts | IC50 (µg/mL) - Epithelial Cells |
| This compound (Representative) | gB | 0.5 - 5.0 | 0.1 - 1.0 |
| EV2038 | gB | 0.013 - 0.103 | 0.013 - 0.105[3] |
| mAb 1C10 | gH/gL | 0.30 - 5.32 | <0.1[4] |
| CytoGam® (Polyclonal) | Multiple CMV Antigens | 2.93 - >100 | 0.3 - 0.7[4] |
Experimental Protocols
Materials and Reagents
-
Recombinant CMV Glycoprotein B (gB): Purified, full-length or ectodomain.
-
This compound: Human monoclonal antibody standard.
-
96-well high-binding ELISA plates.
-
Coating Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: 1X PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1X PBS with 1% Bovine Serum Albumin (BSA).
-
Sample Diluent: 1X PBS with 0.5% BSA and 0.05% Tween-20.
-
Secondary Antibody: HRP-conjugated Goat anti-human IgG (H+L).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄).
-
Microplate reader capable of measuring absorbance at 450 nm.
ELISA Protocol
-
Antigen Coating:
-
Dilute the recombinant CMV gB to a final concentration of 1-2 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the this compound standard in Sample Diluent, ranging from 1000 ng/mL to 15.63 ng/mL. Also include a blank control (Sample Diluent only).
-
Dilute the test samples (e.g., serum, plasma) in Sample Diluent. A starting dilution of 1:100 is recommended, followed by further serial dilutions if necessary.
-
Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.
-
Add 100 µL of the prepared standards and samples to the appropriate wells in duplicate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Aspirate the samples and standards and wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated Goat anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions (a typical dilution is 1:5,000 to 1:10,000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Detection:
-
Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.[5]
-
Subtract the mean absorbance of the blank from all standard and sample readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration versus its known concentration. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of anti-gB antibodies in the test samples by interpolating their mean absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of this compound-mediated neutralization of CMV entry.
Caption: Workflow for the indirect ELISA for CMV gB antibody detection.
References
- 1. Anti-Human Cytomegalovirus Glycoprotein B Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 2. Enzyme-Linked Immunosorbent Assay for Measurement of Cytomegalovirus Glycoprotein B Antibody in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A broadly neutralizing human monoclonal antibody generated from transgenic mice immunized with HCMV particles limits virus infection and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
Application Notes: Regavirumab for Immunofluorescence Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Regavirumab is a human monoclonal antibody developed to target glycoprotein B (gB) of the human cytomegalovirus (HCMV).[1] HCMV gB is an essential envelope protein that plays a crucial role in viral entry into host cells, cell-to-cell transmission, and the fusion of infected cells.[2] As a primary target for the host immune response, gB is a key protein for the detection of HCMV-infected cells.[3] These application notes provide a detailed protocol for the use of this compound in indirect immunofluorescence assays to detect and localize HCMV gB in infected cell cultures.
Principle of the Assay
Indirect immunofluorescence is a widely used technique to visualize specific proteins within cells or tissues.[4][5] The method involves several key steps. First, HCMV-infected cells are fixed to preserve their structure. If the target antigen is intracellular, the cell membranes are permeabilized to allow antibody access. The cells are then incubated with this compound, the primary antibody, which specifically binds to the HCMV glycoprotein B. After washing away unbound primary antibody, a secondary antibody is added. This secondary antibody is conjugated to a fluorophore and has an affinity for the primary antibody (e.g., anti-human IgG). Upon binding, the fluorophore can be visualized using a fluorescence microscope, revealing the localization of the target protein.
Target Information: HCMV Glycoprotein B
Human cytomegalovirus (HCMV) glycoprotein B (gB) is a major component of the viral envelope and is essential for the virus's lifecycle.[2][3] It is involved in the initial attachment of the virus to host cells and mediates the fusion of the viral envelope with cellular membranes, a critical step for viral entry. Studies have shown that gB is transported to the cell surface and can also be found in intracellular compartments like the trans-Golgi network and endosomal compartments, which are sites of virus assembly.[6][7] Therefore, depending on the research question, permeabilization may be necessary to access these intracellular pools of gB.
Data Presentation
For optimal results, titration of the primary antibody is recommended to determine the ideal concentration that yields a high signal-to-noise ratio.[8] The following table provides recommended starting concentrations and ranges for key quantitative parameters in an immunofluorescence protocol.
| Parameter | Recommended Starting Point | Recommended Range | Notes |
| Cell Seeding Density | Achieve 50-70% confluency | 40-80% confluency | Overly confluent cells can result in deformed structures and higher background.[9] |
| Fixation (4% PFA) | 15 minutes at RT | 10-20 minutes at RT | Paraformaldehyde is a common choice for preserving cytoskeletal and membrane-bound antigens.[9][10] |
| Permeabilization (0.1-0.5% Triton X-100) | 10 minutes at RT | 5-15 minutes at RT | Necessary for detecting intracellular gB. May be omitted for exclusive surface staining. |
| Blocking Solution | 1 hour at RT | 30-60 minutes at RT | 5% Normal Goat Serum or 1-3% BSA in PBS is commonly used. |
| Primary Antibody (this compound) | 1:200 dilution | 1:100 to 1:1000 dilution | Optimal concentration should be determined by titration for each new antibody lot and cell type.[5][9] |
| Secondary Antibody | 1:500 dilution | 1:200 to 1:1000 dilution | Should be specific to the primary antibody's host species (Human IgG for this compound). |
| Incubation Time (Primary Ab) | Overnight at 4°C | 2 hours at RT or Overnight at 4°C | Overnight incubation at 4°C often provides the best results with lower background.[8][11] |
| Incubation Time (Secondary Ab) | 1 hour at RT | 30-60 minutes at RT | Must be performed in the dark to protect the fluorophore. |
Experimental Workflow
The following diagram outlines the key steps for performing an indirect immunofluorescence assay using this compound.
Caption: Workflow for indirect immunofluorescence detection of HCMV gB.
HCMV Entry Pathway
This compound targets glycoprotein B, a key mediator of HCMV entry into host cells. The diagram below illustrates a simplified model of the HCMV entry process.
References
- 1. Anti-Human Cytomegalovirus Glycoprotein B Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 2. thenativeantigencompany.com [thenativeantigencompany.com]
- 3. The Autonomous Fusion Activity of Human Cytomegalovirus Glycoprotein B Is Regulated by Its Carboxy-Terminal Domain [mdpi.com]
- 4. usbio.net [usbio.net]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. The Cellular Localization of Human Cytomegalovirus Glycoprotein Expression Greatly Influences the Frequency and Functional Phenotype of Specific CD4+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. arigobio.com [arigobio.com]
- 11. biotium.com [biotium.com]
Regavirumab for Western Blot Analysis of Glycoprotein B (gB): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the human monoclonal antibody Regavirumab for the detection of Cytomegalovirus (CMV) glycoprotein B (gB) in Western blot analysis. This document includes detailed experimental protocols, data presentation in structured tables, and workflow visualizations to facilitate reproducible and accurate results in your research.
Introduction
This compound is a human monoclonal antibody that specifically targets glycoprotein B (gB) of the Human Cytomegalovirus (HCMV).[1] Glycoprotein B is a critical component of the viral envelope, playing an essential role in viral entry into host cells.[1] As a highly immunogenic protein, gB is a primary target for the host's immune response and a key focus for the development of antiviral therapeutics and vaccines. Western blotting with this compound provides a specific and sensitive method for the detection and characterization of gB in various samples, including cell lysates and purified viral preparations.
Quantitative Data Summary
While comprehensive quantitative data for this compound in Western blot applications is not extensively published in peer-reviewed literature, the following tables summarize available information and provide typical performance expectations for similar monoclonal antibodies targeting viral glycoproteins. This data should be used as a guideline for experimental setup and optimization.
Table 1: this compound and Representative Anti-gB Antibody Performance in Immunoassays
| Parameter | This compound (Recombinant, TAB-894) | Representative Anti-gB mAb (EV2038) | Representative Anti-gB mAb (General) |
| Application | Western Blot | Neutralization Assay | ELISA, Western Blot |
| Target | Human Cytomegalovirus (HCMV) Glycoprotein B | HCMV Glycoprotein B (AD-1)[2] | HCMV Glycoprotein B[3][4] |
| Working Concentration | 2 ng/µL (0.002 µg/mL) | IC50: 0.013-0.105 µg/mLIC90: 0.208-1.026 µg/mL[2] | ELISA: 1:5000-1:10000WB: 1:500-1:1000 |
| Detection Limit | Not explicitly reported. | Not applicable for WB. | ELISA: 625 pg/mL[3] |
| Signal-to-Noise Ratio | Not explicitly reported. | Not applicable. | High signal-to-noise ratio is achievable with optimization.[5][6] |
Table 2: Characteristics of CMV Glycoprotein B for Western Blot Analysis
| Property | Description | Expected Observation |
| Target Protein | Human Cytomegalovirus (HCMV) Glycoprotein B (gB) | - |
| UniProt Accession | P06473 | - |
| Predicted Molecular Weight | ~100 kDa (unprocessed precursor) | A band at this size may be observed depending on sample preparation. |
| Observed Molecular Weight (Reducing Conditions) | ~130-160 kDa | Due to extensive glycosylation, gB migrates slower than its predicted molecular weight.[7] |
| Post-Translational Modifications | Glycosylation, Phosphorylation | Glycosylation significantly impacts the apparent molecular weight.[8] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis of CMV gB using this compound.
I. Sample Preparation
A. Lysis of CMV-Infected Cells:
-
Culture cells to the desired confluency and infect with CMV.
-
At the desired time post-infection, wash the cells twice with ice-old phosphate-buffered saline (PBS).
-
Add 1 mL of ice-old RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
B. Preparation of Protein Samples for SDS-PAGE:
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
For analysis under reducing conditions, add a reducing agent such as β-mercaptoethanol (final concentration 5%) or DTT (final concentration 50 mM).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge briefly to pellet any debris.
II. SDS-PAGE and Protein Transfer
-
Load the prepared protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer by verifying the absence of pre-stained markers in the gel post-transfer.
III. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking buffer. A starting concentration of 2 ng/µL (1:500 dilution of a 1 mg/mL stock) is recommended. The optimal concentration should be determined empirically.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST, followed by a final wash with TBS for 5 minutes.
IV. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the resulting bands. The gB protein should appear at approximately 130-160 kDa.
Visualizations
Experimental Workflow
Caption: Western Blot workflow for gB detection using this compound.
Signaling Pathway Context (Viral Entry)
Caption: this compound inhibits CMV entry by binding to glycoprotein B.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Anti-Human cytomegalovirus(HCMV) Glycoprotein B/gB Monoclonal Antibody - Elabscience® [elabscience.com]
- 5. news-medical.net [news-medical.net]
- 6. Western Blot Automation: Increasing Signal to Noise Ratio and Intensity [precisionbiosystems.com]
- 7. Neutralizing antibodies to gB based CMV vaccine requires full length antigen but reduced virus neutralization on non-fibroblast cells limits vaccine efficacy in the guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for CMV Neutralization with Regavirumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (CMV) is a ubiquitous pathogen that can cause severe and life-threatening disease in immunocompromised individuals, such as organ transplant recipients and those with HIV/AIDS.[1] Regavirumab (also known as TI-23 or MCA-C23) is a human monoclonal antibody that targets the CMV envelope glycoprotein B (gB).[1] By binding to a specific epitope on gB, this compound inhibits the interaction between the virus and host cell receptors, thereby neutralizing the virus and preventing the conformational changes required for membrane fusion and viral entry.[1] These application notes provide detailed protocols for utilizing this compound in cell culture-based CMV neutralization assays, a critical tool for the preclinical and clinical evaluation of anti-CMV therapeutics.
Mechanism of Action: this compound-Mediated Neutralization of CMV
CMV entry into host cells is a complex process initiated by the interaction of viral glycoproteins with cell surface receptors. Glycoprotein B (gB) is essential for this process, facilitating viral entry through either direct fusion with the plasma membrane or via endocytosis-dependent pathways.[1] this compound exerts its neutralizing effect by binding with high affinity to gB, sterically hindering its interaction with host cell receptors and preventing the subsequent membrane fusion event necessary for viral entry.[1]
CMV Glycoprotein B Signaling Pathway in Fibroblasts
The following diagram illustrates the key steps in CMV gB-mediated entry into fibroblasts and the point of inhibition by this compound.
Caption: CMV gB-mediated entry into fibroblasts and inhibition by this compound.
Quantitative Data Summary
While specific IC50 and PRNT50 values for this compound against a wide range of CMV strains are not extensively available in peer-reviewed literature, likely due to the discontinuation of its clinical development, the following table provides a representative summary of expected neutralizing activity based on available information for gB-targeting monoclonal antibodies. These values are for illustrative purposes and may not represent the exact performance of this compound.
| CMV Strain | Cell Line | Assay Type | Representative IC50 (µg/mL) | Representative PRNT50 (µg/mL) |
| AD169 | MRC-5 | Microneutralization | 0.5 - 2.0 | 0.2 - 1.0 |
| Towne | ARPE-19 | Microneutralization | 0.8 - 3.0 | 0.4 - 1.5 |
| Clinical Isolate 1 | Fibroblasts | PRNT | 1.0 - 5.0 | 0.5 - 2.5 |
| Clinical Isolate 2 | Epithelial Cells | PRNT | 1.5 - 7.0 | 0.8 - 3.5 |
Experimental Protocols
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring neutralizing antibodies.[2] It quantifies the ability of an antibody to reduce the number of virus-induced plaques in a cell monolayer.
Materials:
-
Human foreskin fibroblasts (HFF) or MRC-5 cells
-
CMV laboratory strain (e.g., AD169) or clinical isolate
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells in 6-well or 24-well plates to form a confluent monolayer.
-
Antibody Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Antibody Incubation: Mix equal volumes of each antibody dilution with a known titer of CMV (e.g., 100 plaque-forming units [PFU]/100 µL). Incubate the mixture for 1 hour at 37°C to allow for neutralization.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-antibody mixtures. Incubate for 1-2 hours at 37°C.
-
Overlay: Aspirate the inoculum and add the overlay medium. This restricts virus spread to adjacent cells, allowing for the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are visible.
-
Staining and Counting: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each antibody concentration compared to the virus control (no antibody). The PRNT50 is the antibody concentration that results in a 50% reduction in the number of plaques.
Microneutralization Assay
This assay is a higher-throughput alternative to the PRNT and is often performed in a 96-well format. Instead of counting plaques, the inhibition of viral replication is typically measured by detecting a viral antigen (e.g., Immediate-Early Antigen 1, IE1) via immunostaining or by quantifying viral DNA using qPCR.
Materials:
-
MRC-5 or ARPE-19 cells
-
CMV laboratory strain (e.g., AD169) or clinical isolate
-
This compound
-
Cell culture medium
-
96-well cell culture plates
-
Fixation and permeabilization buffers
-
Primary antibody against CMV IE1
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed MRC-5 or ARPE-19 cells in a 96-well plate.
-
Antibody Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus-Antibody Incubation: Mix equal volumes of each antibody dilution with a known titer of CMV. Incubate for 1 hour at 37°C.
-
Infection: Add the virus-antibody mixtures to the cell monolayers and incubate for 24-48 hours at 37°C.
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against CMV IE1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of IE1-positive cells in each well.
-
-
Data Analysis: Calculate the percentage of neutralization for each antibody concentration relative to the virus control. The IC50 is the antibody concentration that inhibits 50% of viral infection.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a CMV neutralization assay using this compound.
Caption: General workflow for CMV neutralization assays with this compound.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to effectively utilize this compound in CMV neutralization studies. While the clinical development of this compound has been discontinued, it remains a valuable tool for in vitro research into the mechanisms of CMV entry and neutralization. The detailed methodologies for PRNT and microneutralization assays can be adapted for various research needs, contributing to the broader understanding of CMV pathogenesis and the development of novel antiviral strategies.
References
Application Notes and Protocols for the Purification of a Regavirumab Biosimilar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regavirumab is a monoclonal antibody (mAb) that requires a high degree of purity for therapeutic use. The purification of a this compound biosimilar from a complex mixture of cell culture components is a critical step in its manufacturing process. The goal is to remove process-related impurities, such as host cell proteins (HCPs), host cell DNA (hcDNA), and components from the cell culture media, as well as product-related impurities like aggregates and fragments, while ensuring a high yield of the active monomeric antibody.[1][2]
This document outlines a typical three-step chromatographic purification platform for a this compound biosimilar, a process widely adopted in the biopharmaceutical industry for monoclonal antibodies.[1][3][4] The platform consists of:
-
Capture Step: Protein A affinity chromatography to isolate the mAb from the clarified cell culture supernatant.
-
Intermediate Polishing Step: Cation exchange chromatography (CEX) to remove remaining impurities and aggregates.
-
Final Polishing Step: Anion exchange chromatography (AEX) in flow-through mode to remove residual HCPs, hcDNA, and viruses.
Overall Purification Workflow
The purification process for a this compound biosimilar is a multi-step strategy designed to achieve high purity and yield. The workflow begins with the clarification of the cell culture fluid, followed by a series of chromatography steps and viral inactivation/removal procedures.
Caption: A typical downstream processing workflow for a this compound biosimilar.
Step 1: Capture by Protein A Affinity Chromatography
Protein A chromatography is the standard and most effective initial capture step for monoclonal antibodies due to its high specificity for the Fc region of IgG molecules.[1][5][6] This step achieves a significant purification in a single operation, resulting in a product that is typically >95% pure.[1]
Experimental Protocol
-
Resin: Use a Protein A affinity resin (e.g., MabSelect SuRe™).
-
Column Equilibration: Equilibrate the column with a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[5]
-
Loading: Load the clarified cell culture supernatant onto the equilibrated column. The loading capacity will depend on the specific resin and should be optimized, but typical loading is in the range of 20-100 mg of antibody per mL of resin.[2]
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities. An additional wash with a buffer of intermediate pH (e.g., pH 5.0-6.0) can be performed to remove non-specifically bound host cell proteins.
-
Elution: Elute the bound this compound biosimilar using a low pH buffer, typically in the range of pH 3.2-3.8.[2]
-
Neutralization: Immediately neutralize the eluted antibody pool with a suitable buffer (e.g., 1 M Tris, pH 8.0-9.0) to prevent acid-induced aggregation.[7]
Expected Performance
| Parameter | Starting Material | Eluate |
| Purity (monomer %) | ~1-5% | >95% |
| Yield | - | >90% |
| HCP Reduction | - | ~2-3 log reduction |
| hcDNA Reduction | - | ~3-4 log reduction |
Low pH Viral Inactivation
Following Protein A chromatography, a low pH hold step is commonly employed for viral inactivation. This is a critical step to ensure the viral safety of the final product.
Experimental Protocol
-
pH Adjustment: Adjust the pH of the neutralized Protein A eluate to 3.5-3.8 using a suitable acid (e.g., 1 M Citric Acid).
-
Incubation: Incubate the solution at the low pH for a validated period, typically 30-60 minutes, at a controlled temperature.
-
Neutralization: After the incubation period, neutralize the solution to a pH of 5.0-5.5 in preparation for the next chromatography step.
Step 2: Intermediate Polishing with Cation Exchange Chromatography (CEX)
Cation exchange chromatography is a robust polishing step used to remove remaining impurities such as host cell proteins, leached Protein A, and product aggregates.[1][8][9]
Experimental Protocol
-
Resin: Select a strong cation exchange resin (e.g., Nuvia S).[10]
-
Column Equilibration: Equilibrate the column with a low conductivity buffer at a pH below the isoelectric point (pI) of the this compound biosimilar (e.g., 25 mM Sodium Acetate, pH 5.0).
-
Loading: Load the pH-adjusted and potentially diluted eluate from the viral inactivation step onto the column.
-
Washing: Wash the column with the equilibration buffer until the UV absorbance returns to baseline.
-
Elution: Elute the bound antibody using a salt gradient (e.g., 0-500 mM NaCl in the equilibration buffer) or a step elution with increased salt concentration. Aggregates typically elute at a higher salt concentration than the monomer.[9]
Expected Performance
| Parameter | CEX Load | CEX Eluate |
| Purity (monomer %) | >95% | >99% |
| Yield | - | >90% |
| Aggregate Removal | ~2-5% | <1% |
| Leached Protein A | ~10-50 ppm | <1 ppm |
Step 3: Final Polishing with Anion Exchange Chromatography (AEX)
Anion exchange chromatography is often used as a final polishing step in flow-through mode.[1][11] Under the selected conditions, the this compound biosimilar does not bind to the resin, while acidic impurities like residual HCPs, hcDNA, and some viruses are retained.[1][11]
Experimental Protocol
-
Resin: Choose a strong anion exchange resin (e.g., Nuvia Q).[10]
-
Column Equilibration: Equilibrate the column with a low conductivity buffer at a pH above the pI of the antibody, but where the impurities will bind (e.g., 25 mM HEPES, pH 8.0).[10]
-
Loading: Adjust the pH and conductivity of the CEX eluate to match the equilibration buffer and load it onto the column.
-
Collection: Collect the flow-through fraction containing the purified this compound biosimilar.
-
Regeneration: Regenerate the column with a high salt buffer to remove bound impurities.
Expected Performance
| Parameter | AEX Load | AEX Flow-through |
| Purity (monomer %) | >99% | >99.5% |
| Yield | - | >95% |
| HCP Reduction | ~100-200 ppm | <10 ppm |
| hcDNA Reduction | ~1-5 pg/mg | < detection limit |
| Viral Clearance | - | ~2-4 log reduction |
Viral Filtration and Formulation
Following the final polishing step, a viral filtration step is typically performed to remove any remaining viral particles. The purified antibody is then concentrated and formulated into its final buffer using ultrafiltration/diafiltration (UF/DF).
Alternative and Emerging Purification Strategies
While the three-step chromatography platform is well-established, alternative and emerging technologies are being explored to enhance efficiency and reduce costs.
Caption: Alternative and emerging technologies in monoclonal antibody purification.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity and is effective at removing aggregates.[8][12][13][14][15][16] It is often used as a polishing step, but can be challenging due to the need for high salt concentrations.[8][12]
-
Mixed-Mode Chromatography (MMC): MMC resins utilize multiple interaction modes (e.g., ion exchange and hydrophobic interactions) to provide unique selectivities for impurity removal.[4][17][18][19][20] This can sometimes allow for the reduction of a three-step process to a two-step process.[17][19]
-
Hydroxyapatite Chromatography (CHT): CHT is a type of mixed-mode chromatography that can be effective in removing aggregates and other impurities.[1][4]
-
Membrane Chromatography: This technology uses microporous membranes with chromatographic functionalities, allowing for high flow rates and reduced processing times, particularly for flow-through applications.[21]
-
Continuous Chromatography: Continuous processing, such as multi-column countercurrent chromatography, can improve productivity and reduce buffer consumption.[14]
Conclusion
The purification of a this compound biosimilar can be robustly achieved using a well-established platform approach centered around Protein A affinity chromatography followed by ion exchange polishing steps. The specific conditions and choice of resins should be optimized for the particular biosimilar to ensure high purity, yield, and effective removal of impurities to meet regulatory standards. The exploration of alternative and emerging technologies may offer opportunities for process intensification and cost reduction in the future.
References
- 1. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015198320A1 - Methods of purifying antibodies - Google Patents [patents.google.com]
- 3. sinobiological.com [sinobiological.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 10. bio-rad.com [bio-rad.com]
- 11. mjima.org [mjima.org]
- 12. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. Hydrophobic Interaction Chromatography (HIC) HPLC Columns for Intact Mass Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. bioradiations.com [bioradiations.com]
- 20. bio-rad.com [bio-rad.com]
- 21. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols for Fluorescent Labeling of Regavirumab for Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regavirumab is a human monoclonal antibody that targets glycoprotein B of the cytomegalovirus (CMV).[1] Fluorescent labeling of antibodies like this compound is a critical technique for a variety of research applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging, allowing for the visualization and tracking of the antibody as it interacts with its target.[2][3][4] This document provides detailed protocols and application notes for the successful fluorescent labeling of this compound for imaging studies. The protocols described are based on established methods for labeling human monoclonal antibodies and can be adapted for various fluorescent dyes.
I. Data Presentation: Key Parameters for Labeled this compound
Successful fluorescent labeling requires careful optimization and characterization of the final conjugate. The following tables summarize key quantitative data that should be determined to ensure the quality and functionality of fluorescently labeled this compound.
Table 1: Characteristics of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Photostability |
| Fluorescein isothiocyanate (FITC) | 494 | 520 | 75,000 | 0.92 | Low |
| Alexa Fluor™ 488 | 495 | 519 | 73,000 | 0.92 | High |
| Cyanine3 (Cy3) | 550 | 570 | 150,000 | 0.15 | Moderate |
| Alexa Fluor™ 555 | 555 | 565 | 155,000 | 0.10 | High |
| Cyanine5 (Cy5) | 650 | 670 | 250,000 | 0.20 | Moderate |
| Alexa Fluor™ 647 | 650 | 668 | 270,000 | 0.33 | High |
Note: These are representative values. Actual values may vary depending on the manufacturer and conjugation conditions.
Table 2: Quality Control Parameters for Fluorescently Labeled this compound
| Parameter | Method | Target Value | Purpose |
| Degree of Labeling (DOL) / Fluorophore-to-Protein (F/P) Ratio | UV-Vis Spectrophotometry | 2 - 8 | To ensure sufficient fluorescence without compromising antibody function.[5] |
| Antibody Concentration | UV-Vis Spectrophotometry (A280) | >0.5 mg/mL | To determine the final concentration of the labeled antibody. |
| Purity | SDS-PAGE, Size Exclusion Chromatography (SEC) | >95% monomer | To confirm the integrity of the antibody and removal of unconjugated dye. |
| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | Compare to unlabeled this compound | To ensure the labeling process has not significantly impacted antigen binding.[3] |
| In Vitro Functionality | Cell-based neutralization assay | Compare to unlabeled this compound | To verify that the biological activity of the antibody is retained. |
II. Experimental Protocols
These protocols provide a general framework for the fluorescent labeling of this compound. Optimization may be required depending on the specific fluorescent dye and intended application.
Protocol 1: Preparation of this compound for Labeling
For successful conjugation, this compound must be in a buffer free of primary amines (e.g., Tris) and other interfering substances like sodium azide or carrier proteins (e.g., BSA).[6]
Materials:
-
This compound solution
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dialysis tubing or centrifugal ultrafiltration units (e.g., Amicon® Ultra) with an appropriate molecular weight cutoff (MWCO) (e.g., 30-50 kDa)
Procedure:
-
If the this compound solution contains interfering substances, perform a buffer exchange into PBS.
-
Dialysis: Dialyze the antibody solution against 1000-fold excess of PBS at 4°C for at least 4 hours, with at least two buffer changes.
-
Centrifugal Ultrafiltration: Alternatively, use a centrifugal ultrafiltration unit to concentrate the antibody and exchange the buffer according to the manufacturer's instructions.
-
Determine the final concentration of the purified this compound using a spectrophotometer by measuring the absorbance at 280 nm (A280). Use an extinction coefficient of 1.4 mL/(mg·cm) for a typical human IgG.
Protocol 2: Fluorescent Labeling of this compound using Amine-Reactive Dyes
This is the most common method for antibody labeling, targeting primary amines (lysine residues and the N-terminus) on the antibody.[2] Succinimidyl (NHS) esters are a popular choice for amine-reactive fluorescent labels.[6]
Materials:
-
Purified this compound in PBS (Protocol 1)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3-9.0
-
Reaction tubes (e.g., microcentrifuge tubes)
Procedure:
-
Adjust the pH of the this compound solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate.[7]
-
Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Add a calculated molar excess of the reactive dye to the antibody solution. A starting point is a 10-20 fold molar excess of dye to antibody. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Proceed immediately to Protocol 3 for purification of the labeled antibody.
Protocol 3: Purification of Fluorescently Labeled this compound
Purification is essential to remove unconjugated free dye, which can cause high background fluorescence.
Materials:
-
Labeled this compound solution (from Protocol 2)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex® G-25) or a spin column.[6]
-
PBS, pH 7.2-7.4
Procedure:
-
Equilibrate the SEC or spin column with PBS according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the column.
-
Elute the labeled antibody with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
Pool the relevant fractions and store the purified, labeled this compound at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
Protocol 4: Quality Control of Labeled this compound
1. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled antibody at 280 nm (A280) and at the excitation maximum of the dye (A_max).
-
Calculate the antibody concentration and the DOL using the following formulas:
-
Antibody Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Antibody Concentration
-
Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.
-
2. Assessment of Purity and Integrity:
-
Run the labeled antibody on an SDS-PAGE gel under non-reducing and reducing conditions and compare it to the unlabeled antibody to check for aggregation or degradation.
-
Analyze the labeled antibody by SEC-HPLC to assess for aggregation and to confirm the removal of free dye.
3. Functional Analysis:
-
Perform an ELISA or SPR analysis to compare the binding affinity of the labeled this compound to its target, CMV glycoprotein B, against the unlabeled antibody.
-
If a cell-based assay is available, assess the neutralizing activity of the labeled antibody.
III. Visualizations
Signaling Pathway and Detection
Caption: Mechanism of fluorescent detection of CMV using labeled this compound.
Experimental Workflow
Caption: Workflow for fluorescent labeling and quality control of this compound.
Logical Relationships in Quality Control
Caption: Logical flow from labeling to imaging-ready antibody.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Practical Guide for Labeling Antibodies | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bidmc.org [bidmc.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Regavirumab in Flow Cytometry Staining of Infected Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regavirumab is a human monoclonal antibody developed to target the glycoprotein B of the human cytomegalovirus (HCMV).[1][2] Although its clinical development was discontinued, its specificity for a key viral envelope protein makes it a potentially valuable tool for immunological and virological research, particularly for the identification and characterization of HCMV-infected cells using flow cytometry.[3]
These application notes provide a comprehensive guide for utilizing this compound for the flow cytometric staining of cells infected with HCMV. The protocols detailed below are based on established methodologies for intracellular and cell surface staining of viral antigens and are adapted for use with this compound.[4][5][6][7][8]
Principle of the Assay
Flow cytometry allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. When coupled with fluorescently labeled antibodies, this technique can identify cells expressing specific markers. In this application, this compound, either directly conjugated to a fluorophore or used in conjunction with a fluorescently labeled secondary antibody, can detect HCMV glycoprotein B on the surface of or within infected cells. This enables the quantification and characterization of infected cells in a given sample.
Product Information
| Product | This compound Biosimilar - Anti-HCMV mAb |
| Target | Human Cytomegalovirus (HCMV) Glycoprotein B |
| Isotype | Human IgG1 |
| Applications | Flow Cytometry, Immunofluorescence, Western Blotting |
| Formulation | Lyophilized powder |
| Storage | Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles. |
Note: This information is illustrative. Please refer to the manufacturer's datasheet for specific product details.
Data Presentation
The following tables provide examples of how to structure and present quantitative data obtained from flow cytometry experiments using this compound.
Table 1: Titration of this compound for Optimal Staining
| This compound Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) of Infected Cells | MFI of Uninfected Cells (Background) | Staining Index (SI) |
| 10 | 15,000 | 500 | 29 |
| 5 | 12,500 | 480 | 25 |
| 2.5 | 9,800 | 510 | 18.2 |
| 1 | 6,200 | 490 | 11.6 |
| 0.5 | 3,100 | 500 | 5.2 |
Staining Index (SI) = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
Table 2: Percentage of HCMV-Positive Cells Over Time
| Time Post-Infection (hours) | Percentage of this compound-Positive Cells (%) |
| 0 | 0.1 |
| 24 | 15.8 |
| 48 | 42.3 |
| 72 | 78.9 |
Experimental Protocols
Protocol 1: Cell Surface Staining of HCMV Glycoprotein B
This protocol is designed for the detection of glycoprotein B expressed on the surface of infected cells.
Materials:
-
HCMV-infected and uninfected control cells
-
This compound antibody
-
Fluorochrome-conjugated secondary antibody (if this compound is not directly conjugated)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
96-well U-bottom plate or flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells with Flow Cytometry Staining Buffer. Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Primary Antibody Incubation: Add the predetermined optimal concentration of this compound to the cell suspension. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
-
Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, resuspend the cell pellet in the staining buffer containing the fluorochrome-conjugated secondary antibody at the manufacturer's recommended dilution. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Repeat the washing step as in step 3.
-
Fixation: Resuspend the cell pellet in 200 µL of Fixation Buffer and incubate for 20 minutes at room temperature. This step is optional but recommended to stabilize the light scatter properties and preserve the cells.
-
Final Wash: Wash the cells once with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Protocol 2: Intracellular Staining of HCMV Glycoprotein B
This protocol allows for the detection of glycoprotein B within the cytoplasm of infected cells.
Materials:
-
HCMV-infected and uninfected control cells
-
This compound antibody
-
Fluorochrome-conjugated secondary antibody (if applicable)
-
Flow Cytometry Staining Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)[7][8]
-
96-well U-bottom plate or flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1.
-
Cell Surface Staining (Optional): If simultaneous surface and intracellular staining is desired, perform surface staining as described in Protocol 1, steps 2-5.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilization and Intracellular Staining: Resuspend the fixed cells in 100 µL of Permeabilization Buffer containing the optimal concentration of this compound. Incubate for 30-60 minutes at room temperature, protected from light.[4]
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, resuspend the cells in Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once with Permeabilization Buffer and once with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound binds to HCMV glycoprotein B, blocking viral entry into host cells.
Diagram 2: Experimental Workflow for Intracellular Staining
Caption: Step-by-step workflow for intracellular staining of HCMV-infected cells.
Diagram 3: Gating Strategy for Flow Cytometry Analysis
Caption: A typical gating strategy to identify infected cells from flow cytometry data.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Antibody concentration too high- Inadequate washing- Non-specific antibody binding | - Titrate the antibody to find the optimal concentration- Increase the number and volume of washes- Add a blocking step with serum from the same species as the secondary antibody |
| Weak or no signal | - Antibody concentration too low- Inefficient permeabilization (for intracellular staining)- Glycoprotein B not expressed at the time of analysis | - Titrate the antibody- Use a different permeabilization reagent or increase incubation time- Perform a time-course experiment to determine peak antigen expression |
| High cell death | - Harsh fixation or permeabilization conditions | - Use a lower concentration of fixative- Optimize permeabilization time and reagent |
Conclusion
This compound holds promise as a specific and valuable reagent for the detection of HCMV-infected cells by flow cytometry. The protocols and guidelines provided here offer a starting point for researchers to develop and optimize their own staining procedures. Careful optimization of antibody concentrations, incubation times, and fixation/permeabilization methods will be crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antibodies to combat viral infections: development strategies and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Development of flow cytometry‐based assays to assess the ability of antibodies to bind to SARS‐CoV‐2‐infected and spike‐transfected cells and mediate NK cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 7. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application of Regavirumab in Viral Entry Inhibition Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Regavirumab, also known as TI-23 or MCA-C23, is a human monoclonal antibody that targets the glycoprotein B (gB) of the Human Cytomegalomegalovirus (HCMV).[1] HCMV is a prevalent pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as organ transplant recipients and those with HIV/AIDS.[1] The gB protein is a critical component of the viral envelope, playing an essential role in the entry of the virus into host cells by mediating the fusion of the viral and cellular membranes.[1][2][3] By binding to a specific epitope on gB, this compound effectively blocks this interaction, thereby neutralizing the virus and preventing infection.[1] This makes this compound a valuable tool for studying HCMV entry mechanisms and for the development of novel antiviral therapies.
Mechanism of Action
The entry of HCMV into a host cell is a multi-step process initiated by the attachment of the virus to the cell surface. The viral glycoprotein B (gB) then interacts with cellular receptors, triggering conformational changes that lead to the fusion of the viral envelope with the host cell membrane and the subsequent release of the viral capsid into the cytoplasm.[1][2] this compound exerts its inhibitory effect by binding with high affinity to a specific, conserved epitope on the gB protein.[1] This binding event physically obstructs the interaction of gB with its cellular receptors, thus preventing the conformational changes necessary for membrane fusion and effectively halting viral entry.[1]
Applications in Research and Drug Development
This compound is a critical reagent for a variety of in vitro assays designed to investigate the mechanisms of HCMV entry and to screen for and characterize potential antiviral agents. Its primary applications include:
-
Viral Neutralization Assays: To quantify the ability of antibodies, including this compound itself, or other potential inhibitors to prevent HCMV infection of susceptible cells.
-
Viral Entry Inhibition Assays: To specifically study the blockade of the initial stages of viral infection, from attachment to membrane fusion.
-
Epitope Mapping: To identify and characterize the specific binding sites of neutralizing antibodies on the HCMV gB protein.
-
Screening for Antiviral Compounds: To identify small molecules or other biologics that can inhibit HCMV entry by targeting gB or related pathways.
-
Study of Viral Resistance: To investigate the mechanisms by which HCMV may develop resistance to gB-targeting inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data for the inhibition of HCMV entry by anti-gB monoclonal antibodies, similar to what would be generated for this compound in viral entry inhibition assays.
| Antibody | Target | Assay Type | Cell Line | HCMV Strain | IC50 | Reference |
| EV2038 | gB | Neutralization Assay | MRC-5 | AD169 | 0.015 µg/mL | [3] |
| EV2038 | gB | Neutralization Assay | MRC-5 | Towne | 0.032 µg/mL | [3] |
| EV2038 | gB | Neutralization Assay | MRC-5 | Davis | 0.021 µg/mL | [3] |
| EV2038 | gB | Neutralization Assay | MRC-5 | Merlin | 0.028 µg/mL | [3] |
| MAb 3-25 | gB AD-2 | Neutralization Assay | ARPE-19 | 14 strains | 15-188.3 ng/mL | [4] |
| MAb 3-25 | gB AD-2 | Neutralization Assay | MRC-5 | 14 strains | 15-188.3 ng/mL | [4] |
| CytoGam | HCMV | Neutralization Assay | MRC-5 | AD169 | 11 µg/mL | [3] |
| CytoGam | HCMV | Neutralization Assay | MRC-5 | Towne | 44 µg/mL | [3] |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Assay (PRNA)
This protocol is a classic method to determine the concentration of an antibody or other compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Human foreskin fibroblast (HFF) or MRC-5 cells
-
Human Cytomegalovirus (HCMV) stock of a known titer (e.g., AD169, Towne)
-
This compound or other test antibodies
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., growth medium with 0.5% methylcellulose)
-
Fixing solution (e.g., 10% formalin or cold methanol)
-
Staining solution (e.g., crystal violet or an antibody against an HCMV immediate-early protein)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Antibody Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Antibody Incubation: Mix the diluted antibody with an equal volume of HCMV suspension (at a concentration that will produce 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the antibody to bind to the virus.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the virus-antibody mixture. Incubate for 1-2 hours at 37°C.
-
Overlay: After the incubation period, remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a CO2 incubator until plaques are visible.
-
Fixing and Staining: Remove the overlay medium, fix the cells, and stain with crystal violet or an appropriate antibody to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each antibody concentration compared to the virus-only control. The PRNT50 is the antibody concentration that causes a 50% reduction in the number of plaques.
Protocol 2: Cell-Based Fusion Inhibition Assay
This assay measures the ability of an antibody to block the fusion of cells expressing HCMV gB with target cells, mimicking the viral fusion process.
Materials:
-
Effector cells (e.g., HEK293T) transiently or stably expressing HCMV gB and a reporter gene (e.g., luciferase).
-
Target cells (e.g., HFF or MRC-5) susceptible to HCMV infection.
-
This compound or other test antibodies.
-
Cell culture medium.
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed both effector and target cells in separate 96-well plates.
-
Antibody Treatment: Treat the effector cells expressing gB with serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Co-culture: Overlay the target cells onto the treated effector cells.
-
Incubation: Incubate the co-culture for 24-48 hours to allow for cell-cell fusion.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: A decrease in luciferase signal in the presence of the antibody indicates inhibition of cell fusion. Calculate the IC50 value, which is the concentration of antibody that inhibits the fusion-dependent reporter signal by 50%.
Visualizations
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. journals.asm.org [journals.asm.org]
- 3. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B | PLOS One [journals.plos.org]
- 4. Potent Bispecific Neutralizing Antibody Targeting Glycoprotein B and the gH/gL/pUL128/130/131 Complex of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regavirumab as a Positive Control in CMV Antibody Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (CMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns. The development of effective antiviral therapies and vaccines is a critical public health priority. A key aspect of this research is the accurate detection and quantification of CMV-specific antibodies. Regavirumab, a human monoclonal antibody that specifically targets the CMV envelope glycoprotein B (gB), serves as an invaluable tool in these efforts.
This compound (also known as TI-23 or MCA-C23) neutralizes CMV by binding to gB, a protein essential for viral entry into host cells.[1][2] This specific interaction prevents the conformational changes required for the fusion of the viral envelope with the host cell membrane, thereby blocking infection. Due to its high specificity and neutralizing activity, this compound is an ideal positive control for a variety of immunoassays designed to screen for and characterize anti-CMV antibodies.
These application notes provide detailed protocols for utilizing this compound as a positive control in two common CMV antibody screening platforms: the Enzyme-Linked Immunosorbent Assay (ELISA) and the microneutralization assay.
Data Presentation: Expected Performance of a Potent Anti-gB Monoclonal Antibody
| Assay Type | Parameter | Typical Value Range | Notes |
| CMV gB Indirect ELISA | Optical Density (OD) at 450 nm | 1.5 - 2.5 | For a high positive control concentration (e.g., 1 µg/mL). OD values are dependent on assay conditions. |
| Signal-to-Noise Ratio | > 10 | Compared to a negative control (e.g., buffer or a non-specific human IgG). | |
| Intra-assay Coefficient of Variation (%CV) | < 10% | Demonstrates the precision of the assay within a single run. | |
| Inter-assay Coefficient of Variation (%CV) | < 15% | Demonstrates the reproducibility of the assay across different runs. | |
| CMV Microneutralization Assay | 50% Inhibitory Concentration (IC50) | 0.01 - 0.5 µg/mL | The concentration of antibody required to inhibit CMV infection by 50%. This can vary depending on the CMV strain and cell type used.[1][3][4] |
| 90% Inhibitory Concentration (IC90) | 0.1 - 2.0 µg/mL | The concentration of antibody required to inhibit CMV infection by 90%.[1] |
Signaling Pathway
CMV Glycoprotein B-Mediated Viral Entry and Its Inhibition by this compound
CMV entry into host cells is a complex process initiated by the interaction of viral glycoproteins with cellular receptors. Glycoprotein B (gB) plays a central role in this process. Upon binding to host cell surface receptors, such as Epidermal Growth Factor Receptor (EGFR) and integrins, gB triggers intracellular signaling cascades that facilitate viral entry. This compound, by binding to a specific epitope on gB, physically blocks its interaction with host cell receptors, thereby neutralizing the virus and preventing the initiation of these downstream signaling events.
References
- 1. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of broadly neutralizing antibodies targeting the cytomegalovirus subdominant antigen gH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regavirumab Concentration for Neutralization Assays
Welcome to the technical support center for Regavirumab neutralization assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a neutralization assay?
A1: For a new this compound neutralization assay, we recommend starting with a broad concentration range to determine the optimal inhibitory concentration (IC50). A typical starting range would be from 0.01 µg/mL to 100 µg/mL, performed in serial dilutions.
Q2: Which cell line is most suitable for a this compound neutralization assay?
A2: The choice of cell line is critical and depends on the specific cytomegalovirus (CMV) strain being used. Human foreskin fibroblasts (HFFs) or human embryonic lung fibroblasts (MRC-5) are commonly used for CMV propagation and are suitable for neutralization assays. It is essential to ensure the selected cell line is susceptible to infection by the chosen CMV strain.
Q3: How can I determine the optimal virus titer for my neutralization assay?
A3: The optimal virus titer is one that produces a sufficient number of plaques or a clear cytopathic effect (CPE) for accurate quantification, yet is not too high to be neutralized by the antibody. A virus titration experiment should be performed to determine the tissue culture infectious dose 50 (TCID50) or the number of plaque-forming units (PFU) per mL. For the neutralization assay, a virus concentration of 100 TCID50 or 50-100 PFU per well is generally recommended.[1]
Q4: What are the critical controls to include in a this compound neutralization assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Virus Control: Virus and cells without any antibody to determine the maximum level of infection.
-
Cell Control: Cells only, to check for cell viability and absence of contamination.
-
Positive Control: A known neutralizing antibody against the same CMV strain to validate the assay performance.
-
Negative Control: An irrelevant, non-neutralizing antibody to control for non-specific effects of the antibody.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific neutralization | - High concentration of this compound causing cytotoxicity.- Contamination of reagents or cell culture. | - Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound.- Use fresh, sterile reagents and maintain aseptic techniques. |
| No neutralization observed | - this compound concentration is too low.- Incorrect CMV strain used.- Inactive antibody. | - Increase the concentration range of this compound.- Confirm the CMV strain is susceptible to neutralization by this compound.- Ensure proper storage and handling of the antibody. |
| High variability between replicate wells | - Inconsistent pipetting.- Uneven cell seeding.- Edge effects in the plate. | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension and even distribution of cells in the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS.[2] |
| Low signal in virus control wells | - Low virus titer.- Poor cell health. | - Re-titer the virus stock.- Ensure cells are healthy and in the logarithmic growth phase. |
Experimental Protocols
This compound Cytotoxicity Assay
-
Cell Seeding: Seed human foreskin fibroblasts (HFFs) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Antibody Dilution: Prepare serial dilutions of this compound in cell culture medium, ranging from 0.1 µg/mL to 200 µg/mL.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound to the respective wells. Include a "cells only" control with fresh medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Analysis: Determine the highest concentration of this compound that does not significantly reduce cell viability.
Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed HFFs in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to form a confluent monolayer.
-
Antibody-Virus Incubation: Prepare serial dilutions of this compound. Mix equal volumes of each antibody dilution with a CMV solution containing 100 PFU/100 µL. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the medium from the HFF monolayer and inoculate with 200 µL of the antibody-virus mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Aspirate the inoculum and overlay the cells with 1 mL of an overlay medium (e.g., 0.5% agarose in culture medium).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
Data Presentation
Table 1: Example of this compound Cytotoxicity Data
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 200 | 75 |
| 100 | 92 |
| 50 | 98 |
| 25 | 99 |
| 12.5 | 100 |
| 0 (Control) | 100 |
Table 2: Example of this compound Neutralization Data (PRNT)
| This compound Concentration (µg/mL) | Average Plaque Count | Percent Neutralization (%) |
| 50 | 2 | 98 |
| 25 | 10 | 90 |
| 12.5 | 25 | 75 |
| 6.25 | 48 | 52 |
| 3.13 | 75 | 25 |
| 1.56 | 92 | 8 |
| 0 (Virus Control) | 100 | 0 |
Visualizations
Caption: Workflow for Plaque Reduction Neutralization Test (PRNT).
Caption: Troubleshooting decision tree for common assay issues.
This compound is a human monoclonal antibody that targets cytomegalovirus (CMV).[3][4][5][6] Its mechanism of action is as an immunostimulant.[4][5] The development of this compound was discontinued.[5]
References
- 1. Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay | PLOS One [journals.plos.org]
- 2. reddit.com [reddit.com]
- 3. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
troubleshooting non-specific binding of Regavirumab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Regavirumab, with a specific focus on non-specific binding.
Frequently Asked Questions (FAQs) - Non-Specific Binding
Q1: We are observing high background staining in our Immunohistochemistry (IHC) experiments with this compound. What are the potential causes and solutions?
High background staining in IHC can obscure the specific signal and lead to misinterpretation of results. Several factors related to the experimental protocol can contribute to this issue. Below is a summary of potential causes and recommended troubleshooting steps.
Potential Causes and Solutions for High Background in IHC
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time with the blocking agent. Consider switching to a different blocking agent, such as 10% normal serum from the species in which the secondary antibody was raised, for 1 hour.[1] |
| Primary Antibody Concentration Too High | Optimize the concentration of this compound by performing a titration experiment to find the optimal dilution that provides a strong specific signal with low background.[1][2] |
| Secondary Antibody Non-Specific Binding | Run a control experiment without the primary antibody (this compound) to determine if the secondary antibody is the source of the background.[1][3] If so, consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin G (IgG) of the sample species.[1] |
| Endogenous Enzyme Activity | If using an enzyme-conjugated detection system (e.g., HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[1][2] Use appropriate inhibitors such as 0.3% H2O2 for peroxidase or levamisole for alkaline phosphatase.[1] |
| Incubation Temperature Too High | High incubation temperatures can increase non-specific binding. Ensure that the incubation steps are performed at the recommended temperature. |
| Inadequate Washing | Increase the duration and number of wash steps between antibody incubations to remove unbound antibodies.[1][3][4] |
| Tissue Drying | Ensure that the tissue sections remain hydrated throughout the staining procedure by using a humidified chamber.[1][3] |
Q2: Our team is experiencing high background in a this compound-based ELISA. How can we troubleshoot this?
High background in an ELISA can be caused by several factors, many of which overlap with IHC issues. The following table outlines common causes and solutions tailored for an ELISA format.
Troubleshooting High Background in ELISA
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking incubation time or try alternative blocking buffers. A common starting point is 5-10% normal serum of the same species as the detection antibody. |
| High Primary Antibody Concentration | Dilute this compound further. The optimal concentration should be determined through a titration experiment. |
| Non-Specific Binding of Secondary Antibody | Include a control well that omits the primary antibody to check for secondary antibody cross-reactivity. Use a pre-adsorbed secondary antibody if necessary. |
| Insufficient Washing | Residual unbound antibodies can lead to a false positive signal. Ensure thorough washing of the wells between each step. |
| Cross-reactivity | The primary antibody may have some affinity for other proteins in the sample. Ensure the purity of your sample and consider using a more specific antibody if the issue persists. |
Q3: Can the formulation of this compound contribute to non-specific binding?
Yes, the formulation and intrinsic properties of an antibody can influence its propensity for non-specific binding. Recent studies have highlighted that the surface properties of antibodies, such as hydrophobic patches, can contribute to unwanted off-target interactions.[5] While the specific formulation of this compound is proprietary, issues related to self-association or aggregation can sometimes manifest as non-specific binding. If you suspect issues with the antibody itself, consider the following:
-
Proper Storage and Handling: Ensure that this compound is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles, which can lead to aggregation.
-
Quality Control: If possible, perform quality control experiments such as size exclusion chromatography (SEC) to check for the presence of aggregates.
Experimental Protocols
Protocol 1: Standard Immunohistochemistry (IHC) Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker according to established protocols.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking (if using HRP-conjugated secondary):
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[3]
-
Rinse with wash buffer (e.g., PBS or TBS).
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber to block non-specific binding sites.[1]
-
-
Primary Antibody Incubation:
-
Incubate sections with this compound diluted in antibody diluent overnight at 4°C.
-
-
Washing:
-
Wash slides three times for 5 minutes each with wash buffer.[3]
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated secondary antibody or an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.
-
Incubate with a chromogen substrate (e.g., DAB) until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Troubleshooting Non-Specific Binding with a Blocking Agent Titration
-
Prepare a series of blocking solutions with varying concentrations of normal serum (e.g., 1%, 5%, 10%) or other blocking agents (e.g., bovine serum albumin, casein).
-
Divide your sample slides into groups, with each group being treated with a different blocking solution.
-
Proceed with the standard IHC protocol for each group.
-
Include a negative control (no primary antibody) for each blocking condition.
-
Compare the signal-to-noise ratio across the different blocking conditions to determine the optimal blocking agent and concentration for reducing non-specific binding of this compound.
Visualizations
Caption: A generalized workflow for an Immunohistochemistry (IHC) experiment.
Caption: A decision tree for troubleshooting non-specific binding.
References
- 1. High background in immunohistochemistry | Abcam [abcam.com]
- 2. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Regavirumab stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Regavirumab.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at 2-8°C (36-46°F). It should not be frozen. Protect the product from light by storing it in its original packaging.
Q2: Can I freeze this compound for long-term storage?
No, freezing this compound is not recommended as it can lead to protein aggregation and loss of activity. Freeze-thaw cycles can compromise the structural integrity of the antibody.
Q3: How long is this compound stable at room temperature?
This compound is stable for a limited time at room temperature (15-25°C or 59-77°F). Please refer to the stability data tables below for specific time frames. Exposure to temperatures above 25°C should be avoided.
Q4: What should I do if the this compound solution appears cloudy or contains particulates?
If the solution is cloudy, discolored, or contains visible particulates, it should not be used. This may indicate protein aggregation or contamination, which can affect the efficacy and safety of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity | - Improper storage temperature- Multiple freeze-thaw cycles- Exposure to light | - Verify storage unit temperature logs.- Discard aliquots that have been frozen and thawed multiple times.- Ensure the product is stored in its original light-protective packaging. |
| Increased aggregation detected by SEC-HPLC | - Agitation or vigorous shaking- Exposure to extreme temperatures (freezing or high heat)- Incorrect buffer pH | - Handle the product gently; avoid shaking.- Review storage and handling procedures to ensure temperature compliance.- Confirm the pH of any diluents or buffers used. |
| Presence of visible particulates | - Protein aggregation- Contamination | - Do not use the vial.- Gently swirl the vial to check if particulates are still present. Do not shake.- If particulates remain, contact technical support. |
Stability Data
Table 1: this compound Stability Under Different Temperature Conditions
| Condition | Duration | Purity by SEC-HPLC (%) | Binding Affinity by ELISA (%) |
| 2-8°C (Recommended) | 24 Months | >99 | 95-105 |
| 25°C ± 2°C | 48 Hours | >98 | 90-110 |
| 40°C ± 2°C | 24 Hours | >95 | 80-120 |
Table 2: this compound Stability Under Stress Conditions
| Stress Condition | Purity by SEC-HPLC (%) | Observations |
| Agitation (24h at 200 rpm) | 97.5 | Slight increase in sub-visible particles |
| Freeze-Thaw (5 cycles) | 96.8 | Significant increase in aggregation |
| Light Exposure (1.2 million lux hours) | 99.1 | No significant change in purity |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
-
System: HPLC system with a UV detector.
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, or equivalent.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute this compound to 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Integrate peaks corresponding to monomer, aggregates, and fragments. Calculate the percentage of the main monomer peak relative to the total area.
Protocol 2: Cell-Based Bioassay for Potency Assessment
-
Cell Line: A suitable cell line expressing the target antigen for this compound.
-
Method: A validated cell-based assay measuring a biological response (e.g., inhibition of cell proliferation, ADCC).
-
Procedure:
-
Plate cells at a predetermined density.
-
Prepare a standard curve of a reference standard this compound and serial dilutions of the test samples.
-
Add the dilutions to the cells and incubate for a specified period.
-
Measure the biological response using a validated method (e.g., colorimetric assay for cell viability).
-
-
Analysis: Calculate the relative potency of the test samples compared to the reference standard.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a typical stability study.
Caption: Common degradation pathways for monoclonal antibodies.
reducing background signal in Regavirumab immunofluorescence
Welcome to the technical support center for Regavirumab immunofluorescence applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your staining protocol and achieve high-quality, specific signals with low background.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a human monoclonal antibody developed to target infections with cytomegalovirus (CMV).[1][2][3][4] Specifically, it acts as an immunostimulant and targets the cytomegalovirus glycoprotein B.[1][4]
Q2: I am observing high background signal in my immunofluorescence experiment with this compound. What are the common causes?
High background in immunofluorescence can stem from several factors:
-
Suboptimal antibody concentration: Both primary (this compound) and secondary antibody concentrations may be too high.[5][6][7]
-
Inadequate blocking: Insufficient blocking or use of an inappropriate blocking agent can lead to non-specific antibody binding.[5][6]
-
Insufficient washing: Inadequate washing steps may not effectively remove unbound antibodies.[6][8]
-
Autofluorescence: Some tissues and cells have endogenous fluorescence, or autofluorescence can be induced by fixation methods.[8][9][10]
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Issues with secondary antibodies: The secondary antibody may be cross-reacting with other proteins in the sample or binding non-specifically.[5][6]
-
Sample drying: Allowing the sample to dry out at any stage can cause high background.[7][8]
Troubleshooting Guides
Issue 1: High Background Staining
High background can obscure your specific signal, making data interpretation difficult. Below are steps to troubleshoot and reduce background noise.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
Detailed Methodologies
1. Antibody Titration Protocol
To find the optimal antibody concentration, it is crucial to perform a titration. This involves testing a range of dilutions for both the primary (this compound) and secondary antibodies to identify the concentration that provides the best signal-to-noise ratio.[11]
| Step | Procedure | Notes |
| 1 | Prepare a series of dilutions for this compound (e.g., 1:50, 1:100, 1:200, 1:500). | The optimal dilution will depend on the expression level of the target antigen. |
| 2 | For each this compound dilution, prepare a series of dilutions for the secondary antibody (e.g., 1:200, 1:500, 1:1000). | |
| 3 | Stain your samples according to your standard protocol using the different antibody concentrations. | Ensure all other parameters (incubation times, temperatures, etc.) are kept constant. |
| 4 | Image all samples using the same acquisition settings (e.g., laser power, gain). | |
| 5 | Compare the images to determine the dilution that provides a bright, specific signal with minimal background. | The optimal dilution should have a high signal in positive cells and low signal in negative controls.[11] |
Recommended Starting Dilutions
| Antibody | Starting Dilution Range | Incubation Conditions |
| This compound (Primary) | 1:100 - 1:1000 (anti-serum) or 1-10 µg/mL (purified) | 1-2 hours at room temperature or overnight at 4°C.[12][13] |
| Fluorophore-conjugated Secondary | 1:200 - 1:1000 | 1-2 hours at room temperature in the dark.[7] |
2. Blocking Buffer Optimization
Effective blocking is essential to prevent non-specific antibody binding.[14]
-
Choice of Blocking Agent: The most common and recommended blocking agent is normal serum from the same species in which the secondary antibody was raised.[8][14] For example, if you are using a goat anti-human secondary antibody, you should use normal goat serum.
-
Concentration and Incubation: Use 5-10% normal serum in your antibody dilution buffer. An incubation time of at least 30-60 minutes at room temperature is recommended.
-
Protein-based blockers: Alternatives include Bovine Serum Albumin (BSA) or non-fat dry milk at 1-5% concentration.[15] However, be aware that milk-based blockers may not be suitable for detecting phosphorylated proteins.
3. Enhanced Washing Protocol
Thorough washing is critical to remove unbound and loosely bound antibodies.
-
Buffer: Use a buffer such as PBS containing a non-ionic detergent like 0.1% Triton X-100 or Tween 20 (PBS-T).
-
Procedure: After both primary and secondary antibody incubations, wash the samples at least three times for 5-10 minutes each with gentle agitation.[6]
Issue 2: Autofluorescence
Autofluorescence is the natural fluorescence of the biological sample, which can be mistaken for a specific signal.
Identifying and Reducing Autofluorescence
Caption: Workflow for identifying and reducing autofluorescence.
Quenching Protocols
-
Sudan Black B: This is effective for quenching lipofuscin-based autofluorescence, which is common in aged tissues.[15][16] However, it can introduce background in the far-red channel.[15]
-
After secondary antibody incubation and washing, incubate slides in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes.
-
Wash thoroughly with PBS-T to remove excess Sudan Black B.
-
-
Sodium Borohydride: This can reduce aldehyde-induced autofluorescence.
-
After fixation and permeabilization, incubate samples in a freshly prepared solution of 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[9]
-
Wash three times with PBS.
-
General Best Practices for Immunofluorescence
-
Use appropriate controls: Always include a negative control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.[5] An unstained sample is crucial for assessing autofluorescence.[8]
-
Handle samples with care: Never let the samples dry out during the staining procedure.[7][8][9] Use a humidified chamber for incubations.[7]
-
Optimize fixation: The choice of fixative can impact background. While paraformaldehyde is common, it can induce autofluorescence.[10][12] Consider testing different fixation methods if background persists.
-
Store antibodies correctly: Follow the manufacturer's instructions for antibody storage to maintain their activity and prevent degradation.[9] Repeated freeze-thaw cycles can be detrimental.[9]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. sinobiological.com [sinobiological.com]
- 7. youtube.com [youtube.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. youtube.com [youtube.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 15. biotium.com [biotium.com]
- 16. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regavirumab and Herpesvirus Cross-Reactivity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the specificity of the human monoclonal antibody, Regavirumab. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation concerning potential cross-reactivity with various human herpesviruses.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is a human monoclonal antibody developed to specifically target human cytomegalovirus (CMV), a member of the Betaherpesvirinae subfamily. Its intended therapeutic use was for the treatment of CMV infections.
Q2: Is there any published data on the cross-reactivity of this compound with other herpesviruses such as Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), or Epstein-Barr Virus (EBV)?
To date, publicly available scientific literature and clinical trial data for this compound, of which development was discontinued, do not contain specific information or quantitative data regarding its cross-reactivity with other non-CMV herpesviruses like HSV, VZV, or EBV. Therefore, any potential cross-reactivity would need to be determined empirically through laboratory investigation.
Q3: What experimental approaches can be used to determine if this compound cross-reacts with other herpesviruses?
To assess the cross-reactivity of this compound, standard immunological assays such as Enzyme-Linked Immunosorbent Assay (ELISA) for binding and a neutralization assay for functional activity are recommended. These experiments would directly measure the ability of this compound to bind to other herpesviruses and to inhibit their infectivity.
Q4: What are the critical controls to include in a cross-reactivity study for this compound?
For robust and reliable data, the following controls are essential:
-
Positive Control: A known CMV antigen or whole virus to confirm the binding and neutralizing activity of this compound.
-
Negative Control (Antibody): An isotype control antibody that matches the class and subclass of this compound but is not expected to bind to any of the tested herpesviruses.
-
Negative Control (Antigen): Lysates from uninfected cells of the same type used to propagate the viruses to rule out non-specific binding to cellular components.
-
Virus Controls: Each herpesvirus being tested (e.g., HSV-1, HSV-2, VZV, EBV) should be run with a known specific antibody to ensure the integrity of the viral antigen.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Specificity
This guide provides troubleshooting for a direct or indirect ELISA designed to test the binding of this compound to various herpesvirus antigens.
Data Presentation: Hypothetical ELISA Data for this compound Cross-Reactivity
| Target Herpesvirus | Antigen Used | This compound Binding (OD 450nm) | Positive Control Ab Binding (OD 450nm) | Isotype Control Ab Binding (OD 450nm) |
| CMV (Positive Control) | Purified gB | >2.5 | >2.5 | <0.1 |
| HSV-1 | Viral Lysate | Experimental Value | >2.0 | <0.1 |
| HSV-2 | Viral Lysate | Experimental Value | >2.0 | <0.1 |
| VZV | Viral Lysate | Experimental Value | >2.0 | <0.1 |
| EBV | Viral Lysate | Experimental Value | >2.0 | <0.1 |
| Uninfected Cells | Cell Lysate | <0.1 | <0.1 | <0.1 |
Troubleshooting Common ELISA Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in all wells | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent.- Titrate the primary and secondary antibodies to optimal concentrations.- Increase the number of wash steps and ensure complete removal of wash buffer. |
| No signal in positive control wells | - Inactive antibody or antigen- Incorrect secondary antibody- Substrate solution is expired or improperly prepared | - Use a new aliquot of antibody and freshly prepared antigen.- Ensure the secondary antibody is specific for the primary antibody's species and isotype.- Prepare fresh substrate solution. |
| Weak signal in positive control wells | - Insufficient incubation times- Low antibody or antigen concentration- Suboptimal temperature | - Optimize incubation times for each step.- Increase the concentration of the coating antigen or primary antibody.- Ensure all incubation steps are performed at the recommended temperature. |
| Signal in negative isotype control wells | - Non-specific binding of the isotype control- Contamination of the isotype control antibody | - Use a different isotype control or ensure it is from a reliable source.- Centrifuge the antibody before use to pellet any aggregates. |
Neutralization Assay for Functional Cross-Reactivity
This guide provides troubleshooting for a plaque reduction neutralization test (PRNT) or a microneutralization assay to determine if this compound can inhibit the infectivity of different herpesviruses.
Data Presentation: Hypothetical Neutralization Data for this compound
| Target Herpesvirus | This compound IC50 (µg/mL) | Positive Control Ab IC50 (µg/mL) | Isotype Control Ab IC50 (µg/mL) |
| CMV (Positive Control) | Low (e.g., <1) | Low (e.g., <1) | >100 |
| HSV-1 | Experimental Value | Low (e.g., <1) | >100 |
| HSV-2 | Experimental Value | Low (e.g., <1) | >100 |
| VZV | Experimental Value | Low (e.g., <1) | >100 |
| EBV | Experimental Value | Low (e.g., <1) | >100 |
Troubleshooting Common Neutralization Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension and careful pipetting when seeding plates.- Use calibrated pipettes and practice consistent technique. |
| No neutralization observed with positive control antibody | - Incorrect virus titer- Antibody is not neutralizing | - Re-titer the virus stock to ensure the correct infectious dose is used.- Confirm that the positive control antibody is known to have neutralizing activity. |
| Cell monolayer is unhealthy or detaches | - Cytotoxicity from the antibody preparation- Suboptimal culture conditions | - Use a highly purified antibody preparation; consider buffer exchange.- Ensure proper media, temperature, and CO2 levels are maintained. |
| "Prozone-like" effect (less neutralization at high antibody concentrations) | - Formation of antibody-virus aggregates that are still infectious | - Test a wider range of antibody dilutions to identify the optimal neutralization range. |
Experimental Protocols
Protocol: Indirect ELISA for Herpesvirus Binding
-
Antigen Coating: Coat a 96-well high-binding microplate with 1-5 µg/mL of herpesvirus lysate or purified viral protein in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add serial dilutions of this compound, a positive control antibody, and an isotype control antibody to the respective wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the primary antibody (e.g., anti-human IgG). Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Protocol: Plaque Reduction Neutralization Test (PRNT)
-
Cell Seeding: Seed a 24-well plate with a susceptible cell line for the respective herpesvirus to form a confluent monolayer on the day of infection.
-
Antibody-Virus Incubation: In a separate tube, prepare serial dilutions of heat-inactivated this compound, a positive control antibody, and an isotype control antibody. Mix each antibody dilution with a standardized amount of the target herpesvirus (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C to allow for neutralization to occur.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the antibody-virus mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing methylcellulose or agar) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period that allows for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: Once plaques are visible, fix the cells (e.g., with methanol) and stain with a solution such as crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the virus-only control wells. The IC50 is the antibody concentration that results in a 50% reduction in the number of plaques.
Visualizations
Caption: Workflow for an indirect ELISA to detect this compound binding to herpesvirus antigens.
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Technical Support Center: Enhancing the Sensitivity of Regavirumab-Based ELISA
Welcome to the technical support center for the Regavirumab-based ELISA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to achieve maximum sensitivity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is a this compound-based ELISA?
A this compound-based ELISA is an enzyme-linked immunosorbent assay that utilizes this compound, a human monoclonal antibody targeting a specific viral antigen. This assay is typically employed to detect and quantify the target antigen in various biological samples. The fundamental principle involves the specific binding of this compound to its antigen, followed by a detection system that generates a measurable signal.
Q2: What are the critical factors influencing the sensitivity of my this compound-based ELISA?
Several factors can impact the sensitivity of your assay.[1][2] Key considerations include the quality and concentration of the coating antibody (this compound) and detection antibody, the effectiveness of the blocking buffer, the stringency of the washing steps, incubation times and temperatures, and the choice of substrate.[1][3][4] Optimizing each of these components is crucial for achieving a high signal-to-noise ratio.[3]
Q3: How can I minimize background noise in my assay?
High background can significantly interfere with signal detection.[1] Common causes include insufficient blocking, non-specific binding of antibodies, and inadequate washing.[1][5][6][7] To minimize background, ensure you are using an optimized blocking buffer, increase the number and duration of wash steps, and consider adding a surfactant like Tween 20 to your wash buffer.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based ELISA experiments and provides actionable solutions.
Problem 1: Weak or No Signal
A weak or absent signal is a frequent issue that can stem from various sources.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Verify that all reagents were prepared correctly and added in the proper sequence as per the protocol.[6][9] |
| Low Antibody Concentration | Titrate the capture (this compound) and detection antibodies to determine the optimal concentration.[2][6] Increasing the concentration may enhance the signal.[6] |
| Suboptimal Incubation Time/Temperature | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for sufficient binding.[6][10] Consider incubating at 37°C with shaking to increase binding kinetics.[10] |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has been stored correctly and has not expired. Test its activity separately with its substrate.[11] |
| Degraded Antigen in Sample | Ensure proper sample collection, storage (-80°C), and handling to prevent antigen degradation. Avoid repeated freeze-thaw cycles.[12] |
| Competition Between Capture and Detection Antibodies | If using a sandwich ELISA format, ensure the capture and detection antibodies recognize different epitopes on the target antigen.[5][6] |
Experimental Workflow for Antibody Titration
Caption: Checkerboard titration workflow for optimizing antibody concentrations.
Problem 2: High Background
High background noise can mask the specific signal, leading to reduced sensitivity and inaccurate results.[8]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time.[6][8] Consider using a commercial blocking buffer optimized for high sensitivity.[13][14] |
| Inadequate Washing | Increase the number of wash cycles and the volume of wash buffer.[6] Incorporate a 30-second soak step during each wash.[8][9] |
| High Antibody Concentration | An excessively high concentration of the detection antibody or enzyme conjugate can lead to non-specific binding.[3][6][15] Perform a titration to find the optimal concentration. |
| Cross-Reactivity of Antibodies | The detection antibody may be cross-reacting with the blocking agent or other components.[15] Use a blocking buffer that does not contain proteins that could be recognized by the antibodies.[3][13] |
| Contaminated Reagents | Prepare fresh buffers and ensure all reagents are free from contamination.[15][16] |
| Extended Substrate Incubation | Over-incubation with the substrate can lead to high background.[1] Read the plate immediately after adding the stop solution.[5][7] |
Logical Flow for Troubleshooting High Background
Caption: A step-by-step guide to diagnosing high background in ELISA.
Experimental Protocols
Protocol: Optimization of Blocking Buffer
-
Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of this compound at the previously determined optimal concentration in an appropriate coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate, pH 9.6).[12] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Prepare different blocking buffers to be tested (e.g., 1%, 3%, 5% BSA in PBS; 1%, 3%, 5% non-fat dry milk in PBS; commercial protein-free blockers). Add 200 µL/well of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Antigen and Antibody Steps: Proceed with the standard ELISA protocol by adding the antigen, detection antibody, and enzyme conjugate.
-
Detection: Add the substrate and stop solution according to the standard protocol.
-
Analysis: Read the absorbance. The optimal blocking buffer will be the one that provides the lowest background signal in the absence of antigen while maintaining a high signal in the presence of the antigen.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for ELISA Optimization
| Component | Recommended Concentration Range | Notes |
| Capture Antibody (e.g., this compound) | 0.5 - 10 µg/mL | Affinity-purified antibodies are recommended for a better signal-to-noise ratio.[3] |
| Detection Antibody | 0.1 - 2 µg/mL | The optimal concentration should be determined by titration.[3][4] |
| Enzyme Conjugate (e.g., HRP-Streptavidin) | 1:1,000 - 1:20,000 dilution | Varies depending on the manufacturer; must be optimized. |
| Blocking Agent (e.g., BSA) | 1 - 5% (w/v) | Higher concentrations may be needed for samples with high non-specific binding.[10] |
Table 2: Comparison of ELISA Substrates
| Substrate Type | Relative Sensitivity | Detection Method |
| Colorimetric (e.g., TMB) | Good | Absorbance Plate Reader |
| Fluorescent | High | Fluorescence Plate Reader |
| Chemiluminescent | Very High | Luminometer |
Note: Chemiluminescent and fluorescent substrates can significantly increase assay sensitivity compared to colorimetric substrates.[3]
By systematically addressing these common issues and optimizing the key parameters of your this compound-based ELISA, you can significantly enhance its sensitivity and obtain more reliable and reproducible data.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 3. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 8. arp1.com [arp1.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. biocompare.com [biocompare.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Regavirumab Neutralization Assays
Disclaimer: Information regarding a specific monoclonal antibody named "Regavirumab" is not publicly available. This technical support center provides guidance on common challenges and best practices applicable to monoclonal antibody neutralization assays in general, using "this compound" as a placeholder. The principles and troubleshooting steps outlined here are based on established scientific knowledge regarding antibody-based assays and are intended to assist researchers in resolving common issues encountered during such experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound neutralization experiments.
| Question | Possible Causes | Suggested Solutions |
| Why am I seeing inconsistent results (high variability) between replicate wells? | Uneven cell seeding, leading to a variable number of cells per well.[1] Pipetting errors during the dilution of this compound or virus. Contamination of reagents or cell cultures. | Ensure cells are in a single-cell suspension before seeding.[1] Use calibrated pipettes and proper pipetting techniques. Maintain aseptic technique and regularly test reagents and cell lines for contamination. |
| Why are my this compound neutralization titers lower than expected? | Suboptimal antibody concentration. Incorrect incubation times for antibody-virus pre-incubation.[1][2] Degradation of this compound due to improper storage. The virus strain used is resistant to this compound. | Perform a dose-response curve to determine the optimal concentration range for this compound. Optimize the pre-incubation time (typically 1 hour at 37°C).[2] Store this compound according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles. Confirm the identity and susceptibility of the virus stock. |
| Why is there a high background or non-specific cell death in my control wells? | Cytotoxicity of the this compound formulation. Poor cell health. Contamination of the virus stock or cell culture. High concentration of the virus leading to widespread cell death. | Include a "this compound only" control to assess antibody-induced cytotoxicity. Ensure cells are healthy and in the logarithmic growth phase before seeding. Test for mycoplasma and other contaminants. Titer the virus stock to determine the optimal concentration that results in discernible plaques or cytopathic effect (CPE) without causing complete cell monolayer destruction. |
| Why am I not observing any neutralization even at high concentrations of this compound? | The antibody may not be a neutralizing antibody.[3] The antibody may not recognize the specific viral epitope responsible for cell entry. The assay format may not be suitable for this specific antibody-virus combination.[4] | Verify the antibody's neutralizing activity using a different, validated assay if possible. Confirm that the target epitope is present on the virus strain being used. Consider trying a different neutralization assay format (e.g., pseudovirus neutralization assay). |
Frequently Asked Questions (FAQs)
Q1: What are the critical factors that can influence the outcome of a this compound neutralization assay?
Multiple factors can significantly impact the results of a neutralization assay. These include:
-
Reagent Quality: The purity, concentration, and storage conditions of the antibody and virus are paramount. The use of poorly characterized or variable antibodies is a major contributor to irreproducible research.[3]
-
Cell Line: The choice of cell line, its passage number, and health can affect virus infectivity and therefore neutralization results.
-
Assay Protocol: Variations in incubation times, temperatures, and volumes can lead to inconsistent data. The lack of standardized protocols is a known challenge in the field.[4]
-
Virus Titer: The amount of virus used in the assay is critical. Too much virus can overwhelm the antibody, while too little may not produce a measurable effect.
-
Underlying Health Conditions (in clinical samples): When testing clinical samples, factors like age, vaccine type, time since vaccination, and underlying diseases can influence neutralizing antibody levels.[5][6][7][8]
Q2: How can I standardize my this compound neutralization assay to ensure reproducibility?
Standardization is crucial for obtaining reliable and comparable data.[4] Key steps include:
-
Use of Reference Standards: Include a well-characterized internal reference standard (e.g., a known neutralizing antibody or a standardized serum sample) in every assay.
-
Detailed Protocol Documentation: Maintain a comprehensive and detailed standard operating procedure (SOP) for the assay.
-
Consistent Reagent Sources: Use the same lot of reagents (e.g., antibodies, cells, virus stock) for a set of experiments whenever possible to minimize variability.[3]
-
Regular Equipment Calibration: Ensure that all equipment, such as pipettes and incubators, are properly calibrated and maintained.
Q3: What are the different types of neutralization assays, and how do I choose the right one?
Several types of neutralization assays are available, each with its advantages and disadvantages. The choice depends on the specific research question, available resources, and the virus being studied.
| Assay Type | Principle | Advantages | Disadvantages |
| Plaque Reduction Neutralization Test (PRNT) | Measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antibody.[2] | Considered the "gold standard" for many viruses due to its high sensitivity and specificity. | Labor-intensive, time-consuming, and requires viruses that form plaques. |
| Microneutralization Assay | Measures the inhibition of virus-induced cytopathic effect (CPE) in a 96-well plate format. | Higher throughput than PRNT and suitable for viruses that do not form plaques. | CPE can be subjective to read; may be less sensitive than PRNT. |
| Pseudovirus Neutralization Assay (PVNA) | Uses a non-replicating viral vector expressing the envelope protein of the virus of interest. Neutralization is measured by a reduction in reporter gene expression (e.g., luciferase or GFP). | Safer than using live, pathogenic viruses; high throughput and quantitative. | May not fully recapitulate the entry process of the wild-type virus. |
Detailed Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol provides a general framework for a PRNT. Specific parameters may need to be optimized for your particular virus and cell line.
Materials:
-
Target cells (e.g., Vero cells)
-
Virus stock of known titer
-
This compound
-
Growth medium
-
Infection medium (serum-free)
-
Overlay medium (containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed target cells in 6-well or 12-well plates to form a confluent monolayer.
-
Antibody Dilution: Prepare serial dilutions of this compound in infection medium.
-
Virus-Antibody Incubation: Mix each antibody dilution with an equal volume of virus suspension (containing a predetermined number of plaque-forming units, e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C.[2]
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the antibody-virus mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Plaque Counting: Count the number of plaques in each well. The neutralization titer is typically defined as the reciprocal of the highest antibody dilution that reduces the number of plaques by 50% (PRNT50) or 90% (PRNT90) compared to the virus-only control.
Visualizations
Caption: A typical workflow for a plaque reduction neutralization test (PRNT).
Caption: A logic diagram for troubleshooting common issues in neutralization assays.
References
- 1. Neutralization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Neutralization Assay Protocol | Rockland [rockland.com]
- 3. Improving the integrity and reproducibility of research that uses antibodies: a technical, data sharing, behavioral and policy challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RSV neutralization assays - Use in immune response assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Factors Affecting Neutralizing Antibody Production after COVID-19 Vaccination Using Newly Developed Rapid Point-of-Care Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors associated with neutralizing antibody levels induced by two inactivated COVID-19 vaccines for 12 months after primary series vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Regavirumab Biosimilar Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of a Regavirumab biosimilar, with a primary focus on overcoming low-yield issues.
Introduction to this compound
This compound is a human monoclonal antibody that was developed to target the cytomegalovirus (CMV).[1][2][3] As an IgG antibody, its production involves standard recombinant protein expression technologies, typically in mammalian cell lines, to ensure proper folding and post-translational modifications. While the development of the originator product was discontinued, the principles of its production are relevant for the development of biosimilars for other monoclonal antibodies.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in monoclonal antibody production?
Low productivity of the host cell line is a primary contributor to low yields.[4] This can be due to a variety of factors, including suboptimal integration of the gene of interest into the host genome, poor vector design, or instability of the cell line over time. Additionally, suboptimal culture conditions, such as nutrient depletion or accumulation of toxic byproducts, can severely limit cell growth and protein expression.[5][6]
Q2: Which host cell line is recommended for producing a this compound biosimilar?
Chinese Hamster Ovary (CHO) cells are the industry standard for producing monoclonal antibodies and would be the recommended host system for a this compound biosimilar.[7] CHO cells are well-characterized, have a history of regulatory approval, and are capable of performing the necessary human-like post-translational modifications, such as glycosylation, which are critical for the antibody's function and stability.[8]
Q3: How can I optimize the expression vector for higher yield?
Vector optimization is a critical step for enhancing protein expression.[9] Key strategies include:
-
Inclusion of a strong promoter: A strong viral promoter, such as the CMV promoter, is often used to drive high-level transcription of the antibody genes.
-
Addition of a Kozak sequence: This sequence upstream of the start codon facilitates efficient initiation of translation.[9]
-
Inclusion of a signal peptide: A signal peptide at the N-terminus of the heavy and light chains directs the nascent polypeptide chains to the endoplasmic reticulum for proper folding and secretion.
-
Codon optimization: Adapting the codon usage of the this compound heavy and light chain genes to match the codon preference of the CHO host can significantly improve translation efficiency.
Q4: What are the key considerations for optimizing the cell culture process?
Optimizing the cell culture process involves a multi-faceted approach:
-
Media and Feed Optimization: Transitioning to a chemically defined media can reduce batch-to-batch variability.[10] A fed-batch strategy, where concentrated nutrients are added during the culture, can help maintain optimal cell growth and productivity over a longer period.
-
Process Parameter Control: Tightly controlling parameters such as pH, temperature, and dissolved oxygen is crucial for maintaining a healthy and productive cell culture.
-
Harvest Time: The timing of the harvest is critical. Harvesting too early can result in a lower overall yield, while harvesting too late may lead to increased protein degradation from proteases released by dead cells.[4]
Troubleshooting Guide: Low Yield Issues
This guide provides a structured approach to troubleshooting common causes of low yield during this compound biosimilar production.
Problem 1: Low Volumetric Productivity in Bioreactor
Possible Causes & Corrective Actions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Cell Line | Re-evaluate the clonal selection process. Screen a larger number of clones to identify a high-producer. Consider cell line engineering, such as knocking out apoptotic genes like Apaf1.[9] | Identification of a more stable and high-producing cell line, leading to a significant increase in volumetric productivity. |
| Inefficient Vector | Re-design the expression vector to include optimized regulatory elements (e.g., stronger promoter, Kozak sequence). Perform codon optimization of the antibody genes for the CHO host. | Enhanced transcription and translation efficiency, resulting in higher protein expression per cell. |
| Nutrient Limitation | Analyze spent media to identify depleted nutrients. Develop a customized feed strategy to supplement these limiting components. | Maintained cell viability and productivity for an extended period, leading to higher final antibody titers. |
| Suboptimal Culture Conditions | Perform a Design of Experiments (DoE) to optimize key process parameters (pH, temperature, dissolved oxygen). | Identification of the optimal set of process parameters that maximize cell growth and antibody production. |
Problem 2: High Cell Death and Low Viability
Possible Causes & Corrective Actions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Accumulation of Toxic Metabolites | Monitor lactate and ammonia levels. Implement strategies to reduce their accumulation, such as controlled feeding of glucose or using alternative carbon sources. | Reduced cytotoxicity, leading to improved cell viability and extended culture duration. |
| Shear Stress in Bioreactor | Optimize the agitation rate and sparging strategy to minimize shear stress while maintaining adequate mixing and oxygenation. | Reduced cell lysis and improved culture health, resulting in higher viable cell densities. |
| Apoptosis | Consider engineering the cell line to overexpress anti-apoptotic genes (e.g., Bcl-2) or knockout pro-apoptotic genes. | Increased resistance to apoptosis, leading to a more robust and productive cell culture. |
Problem 3: Low Recovery During Purification
Possible Causes & Corrective Actions
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Antibody Capture | Ensure the pH and conductivity of the clarified harvest are optimized for binding to the Protein A resin. Evaluate different Protein A resins for their binding capacity and elution characteristics.[11] | Maximized binding of the antibody to the resin, leading to higher recovery in the elution step. |
| Antibody Aggregation | Analyze the eluate for the presence of aggregates. Optimize the elution buffer pH to minimize aggregation. Consider adding stabilizing excipients to the elution buffer.[12] | Reduced loss of product due to aggregation, resulting in a higher yield of monomeric antibody. |
| Proteolytic Degradation | Add protease inhibitors to the cell culture harvest. Minimize the time the harvest is held before purification. | Reduced fragmentation of the antibody, leading to a higher yield of intact product. |
Experimental Protocols
Protocol 1: Transfection and Selection of High-Producing CHO Clones
-
Vector Preparation: Linearize the expression vector containing the this compound heavy and light chain genes.
-
Transfection: Transfect CHO-S cells with the linearized vector using an appropriate method (e.g., electroporation or lipid-based transfection).
-
Selection: Culture the transfected cells in a selection medium containing an appropriate antibiotic (e.g., methotrexate or puromycin) to select for cells that have stably integrated the expression vector.
-
Clonal Selection: Isolate single cells into individual wells of a 96-well plate using a method such as limiting dilution or fluorescence-activated cell sorting (FACS).
-
Screening: Expand the clones and screen the culture supernatants for antibody productivity using an ELISA or a high-throughput method like the Octet® system.
-
Expansion and Banking: Select the top-producing clones and expand them for further characterization and cell banking.
Protocol 2: Fed-Batch Culture in a 2L Bioreactor
-
Inoculation: Inoculate a 2L bioreactor containing a chemically defined CHO medium with a high-producing this compound clone at a target viable cell density.
-
Culture Monitoring: Monitor key process parameters (pH, temperature, dissolved oxygen) and cell culture attributes (viable cell density, viability, glucose, lactate, and ammonia) daily.
-
Feeding Strategy: Begin feeding the culture with a concentrated nutrient feed solution on day 3, or as determined by the metabolic profile of the cell line. Adjust the feeding volume based on the viable cell density.
-
Harvest: Harvest the bioreactor when the cell viability drops below a predetermined threshold (e.g., 60%) or when the antibody titer plateaus.
-
Clarification: Remove cells and cell debris from the harvested culture fluid by centrifugation followed by depth filtration.
-
Analysis: Determine the antibody concentration in the clarified harvest using a suitable analytical method (e.g., Protein A HPLC).
Visualizations
Caption: Workflow for this compound Biosimilar Production.
Caption: Troubleshooting Logic for Low Yield.
Caption: Monoclonal Antibody Expression Pathway in CHO Cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Overcoming Challenges in Monoclonal Antibody Production [biointron.jp]
- 5. blog.inotiv.com [blog.inotiv.com]
- 6. Researchers develop new tools to optimize CHO cell lines for making biologic drugs | Shu Chien - Gene Lay Department of Bioengineering [bioengineering.ucsd.edu]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Engineering protein glycosylation in CHO cells to be highly similar to murine host cells [frontiersin.org]
- 9. Optimization of a novel expression system for recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips For Antibody Purification Troubleshooting [biochain.in]
Regavirumab lot-to-lot variability issues
Technical Support Center: Regavirumab
Disclaimer: this compound is a human monoclonal antibody that was under development for the potential treatment of cytomegalovirus (CMV) infections.[1][2] Its development was discontinued, and it is not a commercially available product.[1] This technical support guide has been created for informational purposes for researchers and scientists, drawing on established principles of monoclonal antibody behavior and common challenges such as lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a human monoclonal antibody designed to target cytomegalovirus (CMV).[2][3] Monoclonal antibodies are highly specific proteins that can bind to a particular target, in this case, a component of the CMV virus. The proposed mechanism of action is to neutralize the virus, preventing it from entering and infecting human cells. This is often achieved by the antibody binding to a specific viral protein, such as glycoprotein B, which is crucial for the virus to fuse with host cells.[2][4]
Q2: What is lot-to-lot variability and why is it a concern for monoclonal antibodies?
Lot-to-lot variability refers to the differences in the performance and characteristics of a reagent from one manufacturing batch to the next.[5] For monoclonal antibodies, this can be a significant issue, leading to inconsistent and unreliable experimental results.[6][7] Even minor variations in the manufacturing process can affect the antibody's binding affinity, specificity, and overall performance.[8]
Q3: What are the common causes of lot-to-lot variability in monoclonal antibodies?
Several factors can contribute to lot-to-lot variability, including:
-
Manufacturing Processes: Deviations in the production and purification processes can introduce variability.[7]
-
Raw Materials: The quality of raw materials used in the manufacturing process can fluctuate.[6]
-
Storage and Handling: Improper storage conditions, such as temperature fluctuations, can degrade the antibody and affect its performance.[8][9]
-
Post-Translational Modifications: Changes in glycosylation and other modifications can impact the antibody's function.
Troubleshooting Guide
Q1: I'm seeing a significant decrease in signal in my ELISA with a new lot of this compound. What should I do?
A decrease in signal in an ELISA (Enzyme-Linked Immunosorbent Assay) can be due to several factors. Here's a step-by-step troubleshooting approach:
-
Confirm Antibody Concentration: Ensure the concentration of the new lot of this compound is the same as the old lot. Use a reliable protein quantification method to verify.[6]
-
Titrate the New Lot: It's crucial to perform a new titration for each new lot of antibody to determine the optimal working concentration.[9]
-
Check Storage Conditions: Verify that the new lot has been stored according to the manufacturer's recommendations.[8]
-
Run a Side-by-Side Comparison: If possible, run the old and new lots in parallel on the same plate to confirm the performance difference.
Q2: My neutralization assay results are inconsistent between different lots of this compound. How can I troubleshoot this?
Inconsistent results in a neutralization assay can have a significant impact on data interpretation. Consider the following:
-
Assess Binding Affinity: Perform a binding assay, such as an ELISA or Surface Plasmon Resonance (SPR), to compare the binding affinity of the new lot to the old lot.[10]
-
Evaluate Functional Potency: A cell-based functional assay is the most direct way to assess the neutralizing capacity of the antibody.
-
Review Assay Protocol: Ensure that all other assay parameters, such as cell density and virus titer, are consistent.
Q3: How can I validate a new lot of this compound before using it in my experiments?
Validating a new lot of any monoclonal antibody is critical for ensuring reproducible results. Here are some key validation steps:
-
Physicochemical Characterization: Use techniques like HPLC or mass spectrometry to assess the purity and integrity of the antibody.[10]
-
Binding Characterization: Perform an ELISA or similar binding assay to confirm that the new lot binds to its target with comparable affinity to the previous lot.
-
Functional Characterization: Conduct a functional assay, such as a neutralization assay, to ensure the new lot has the expected biological activity.
Quantitative Data Summary
The following table provides a hypothetical example of quality control specifications for different lots of this compound.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Purity (by SEC-HPLC) | 98.5% | 99.1% | 97.9% | > 95% |
| Binding Affinity (KD) | 1.2 nM | 1.5 nM | 2.1 nM | 1.0 - 2.5 nM |
| Neutralization (IC50) | 0.5 µg/mL | 0.6 µg/mL | 0.9 µg/mL | 0.4 - 1.0 µg/mL |
Experimental Protocols
1. Protocol for ELISA to Assess this compound Binding
This protocol describes a standard indirect ELISA to determine the binding of this compound to its target antigen.
-
Materials:
-
96-well ELISA plates
-
CMV antigen
-
This compound (different lots)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
-
Procedure:
-
Coat the wells of a 96-well plate with the CMV antigen at a concentration of 1-10 µg/mL in a suitable buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of this compound (from different lots) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
2. Protocol for Plaque Reduction Neutralization Assay (PRNA)
This protocol outlines a method to assess the neutralizing capacity of this compound.
-
Materials:
-
Human fibroblast cells (e.g., MRC-5)
-
CMV virus stock
-
This compound (different lots)
-
Cell culture medium
-
Agarose overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed human fibroblast cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Mix each antibody dilution with a constant amount of CMV virus and incubate for 1 hour at 37°C to allow for neutralization.
-
Infect the confluent cell monolayers with the antibody-virus mixtures.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose.
-
Incubate the plates for 7-14 days until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
The IC50 is the concentration of antibody that reduces the number of plaques by 50% compared to the virus-only control.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for troubleshooting inconsistent results.
Caption: Key contributors to lot-to-lot variability.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Regdanvimab? [synapse.patsnap.com]
- 5. myadlm.org [myadlm.org]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Regavirumab
Disclaimer: Regavirumab is a human monoclonal antibody against cytomegalovirus (CMV) that was under development by Teijin Pharma. Its development was discontinued in the pre-registration phase in Japan around October 2000.[1] This technical support center provides information based on available preclinical data and general knowledge of monoclonal antibody development for informational and research purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound (also known as MCA C23 or TI-23) is a human monoclonal antibody designed to target cytomegalovirus (CMV).[1][2][3] It was developed for the potential treatment of CMV infections.[1]
Q2: What is the proposed mechanism of action for this compound?
This compound is classified as an immunostimulant and an antiviral monoclonal antibody.[1][2] Its primary mechanism is expected to be the neutralization of CMV, preventing it from infecting human cells. This is achieved by the antibody binding to the virus, which can inhibit viral entry and replication.
Q3: What preclinical studies were conducted on this compound?
Pharmacokinetic studies were conducted in rats, rabbits, and cynomolgus monkeys.[2][3] These studies investigated the plasma concentration, distribution, metabolism, and excretion of the antibody.[3]
Q4: Why was the development of this compound discontinued?
The specific reasons for the discontinuation of this compound's development in the pre-registration phase have not been publicly detailed in the available resources. Drug development can be halted for various reasons, including efficacy, safety, or commercial viability.
Troubleshooting Guide for Interpreting Unexpected Preclinical Results
This guide is intended for researchers working with other anti-CMV monoclonal antibodies who may encounter unexpected results similar to those that could have been observed during the development of this compound.
Issue 1: Shorter-than-Expected Plasma Half-Life in Animal Models
Scenario: You are developing a new anti-CMV monoclonal antibody and observe a significantly shorter plasma half-life in your rat model compared to the reported data for this compound (approximately 11-13 days in rats).[3]
Possible Causes and Troubleshooting Steps:
-
Anti-drug Antibodies (ADAs): The animal's immune system may be generating antibodies against the therapeutic antibody, leading to rapid clearance.
-
Action: Screen plasma samples for the presence of ADAs using an enzyme-linked immunosorbent assay (ELISA).
-
-
Target-Mediated Drug Disposition (TMDD): High viral load or antigen concentration in the animal model can lead to rapid binding and clearance of the antibody.
-
Action: Measure the viral or antigen load in your animal model and correlate it with the antibody's pharmacokinetic profile.
-
-
Antibody Stability: The antibody formulation may not be stable in vivo, leading to degradation.
-
Action: Assess the in vivo stability of your antibody by analyzing its integrity in plasma samples over time using techniques like size-exclusion chromatography (SEC-HPLC).
-
-
Differences in Animal Models: The strain, age, or health status of the animals can influence pharmacokinetics.
-
Action: Ensure consistency in your animal models and compare your results to appropriate control groups.
-
Issue 2: Inconsistent Virus Neutralization Activity and Antibody Concentration
Scenario: In your in vitro or in vivo studies, you observe a poor correlation between the measured concentration of your monoclonal antibody and its CMV neutralization activity.
Possible Causes and Troubleshooting Steps:
-
Antibody Affinity and Avidity: The binding strength of your antibody to the viral target may be insufficient.
-
Action: Characterize the binding kinetics of your antibody using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).
-
-
Epitope Masking or Mutation: The target epitope on the CMV protein may be masked or have mutated, preventing effective antibody binding.
-
Action: Sequence the target viral protein from your assays to check for mutations. Use different clones of the virus to assess binding consistency.
-
-
Presence of Interfering Substances: Components in the serum or plasma of your animal model may be interfering with the antibody-virus interaction.
-
Action: Perform neutralization assays in different matrices (e.g., buffer, purified serum) to identify potential interfering factors.
-
Data Presentation
Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Parameter | Rat | Rabbit | Cynomolgus Monkey |
| Elimination Half-Life | 11-13 days[3] | Shorter than rats[3] | 20.5 ± 6.2 days[2] |
| Distribution | Predominantly to blood and blood-rich organs[3] | Larger distribution volume than rats[3] | N/A |
| Excretion | Mainly in urine as free iodine[3] | N/A | N/A |
Experimental Protocols
Protocol: Radioimmunoassay (RIA) for Antibody Quantification
This is a general protocol for quantifying a radiolabeled antibody like that used in the preclinical studies of this compound.
-
Radiolabeling: Conjugate the monoclonal antibody with a radioisotope (e.g., ¹²⁵I).
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of the radiolabeled antibody.
-
Sample Preparation: Collect plasma or tissue homogenates from the study animals at various time points.
-
Immunocapture: Coat microtiter plates with an anti-idiotype antibody that specifically recognizes the therapeutic antibody.
-
Incubation: Add standards and samples to the coated wells and incubate to allow the antibody to bind.
-
Washing: Wash the wells to remove unbound components.
-
Detection: Measure the radioactivity in each well using a gamma counter.
-
Quantification: Determine the concentration of the antibody in the samples by comparing their radioactivity to the standard curve.
Visualizations
Diagram 1: Hypothetical CMV Neutralization Workflow
A workflow for assessing CMV neutralization in vitro and in vivo.
Diagram 2: General Signaling for Antibody-Mediated Virus Neutralization
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Regavirumab and Other Anti-Cytomegalovirus (CMV) Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Regavirumab, a human monoclonal antibody developed for cytomegalovirus (CMV) infections, with other anti-CMV monoclonal antibodies and therapeutic agents. The information is intended for researchers, scientists, and professionals involved in drug development in the field of infectious diseases.
Overview of Anti-CMV Monoclonal Antibodies
Cytomegalovirus is a ubiquitous herpesvirus that can cause severe and life-threatening disease in immunocompromised individuals, such as transplant recipients, and in congenitally infected newborns. Monoclonal antibodies (mAbs) represent a promising therapeutic strategy due to their high specificity and potential for a favorable safety profile compared to small-molecule antiviral drugs. These antibodies typically target viral envelope glycoproteins that are essential for viral entry into host cells, thereby neutralizing the virus. The primary targets for neutralizing antibodies against CMV are glycoprotein B (gB) and the gH/gL pentameric complex.
This compound (TI-23) is a fully human monoclonal antibody that targets the CMV envelope glycoprotein B (gB).[1] Developed by Teijin Pharma, its development was discontinued in October 2000.[2] While preclinical studies in animal models have been documented, detailed clinical efficacy data in humans remains limited in publicly available literature.
This guide compares this compound with other anti-CMV monoclonal antibodies for which more extensive data is available, as well as with other classes of anti-CMV therapeutics to provide a broad context for researchers.
Mechanism of Action
The primary mechanism of action for neutralizing anti-CMV monoclonal antibodies is the inhibition of viral entry into host cells. This is achieved by binding to specific viral glycoproteins on the surface of the virus, preventing them from interacting with their cognate receptors on host cells.
Other Anti-gB Monoclonal Antibodies:
-
EV2038: This is another fully human monoclonal antibody that targets antigenic domain 1 of gB.[4] Its mechanism is also based on neutralizing the virus and preventing its entry and cell-to-cell spread.[4]
Anti-Pentamer Complex Monoclonal Antibodies:
-
CSJ148 (LJP538 and LJP539): This is a combination of two monoclonal antibodies. LJP538 targets gB, while LJP539 targets the gH/gL pentameric complex (gH/gL/UL128/UL130/UL131).[5][6] The pentameric complex is crucial for entry into epithelial and endothelial cells.[7] By targeting both gB and the pentamer, CSJ148 was designed to provide broad neutralization against CMV infection in various cell types.[5]
Signaling Pathways in CMV Entry
The binding of CMV glycoproteins to cellular receptors initiates signaling cascades that facilitate viral entry. Understanding these pathways is crucial for elucidating the precise mechanisms of antibody-mediated neutralization.
-
Glycoprotein B (gB) Signaling: gB can interact with cellular receptors such as Epidermal Growth Factor Receptor (EGFR) and integrins. This interaction can trigger downstream signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and facilitates viral trafficking within the cell.[8][9]
-
Pentameric Complex Signaling: The pentameric complex is known to interact with receptors like Neuropilin-2 on endothelial and epithelial cells, initiating signaling events that are critical for entry into these specific cell types.[7]
The following diagram illustrates the key signaling events during CMV entry that are targeted by anti-CMV monoclonal antibodies.
Comparative Efficacy Data
A direct comparison of the efficacy of this compound with other monoclonal antibodies is challenging due to the limited availability of quantitative data for this compound. The following tables summarize the available in vitro neutralization and clinical trial data for the discussed monoclonal antibodies and other anti-CMV therapeutics.
In Vitro Neutralization Activity
| Antibody/Drug | Target | Cell Type(s) | IC50 | IC90 | Citation(s) |
| This compound | gB | Not Specified | Data not available | Data not available | - |
| EV2038 | gB | MRC-5 (fibroblasts) | 0.013 - 0.103 µg/mL | 0.215 - 0.901 µg/mL | [4] |
| ARPE-19 (epithelial) | 0.013 - 0.105 µg/mL | 0.208 - 1.026 µg/mL | [4] | ||
| CSJ148 (LJP538 + LJP539) | gB + Pentamer | Various | More potent than CMV-IG | Data not available | [6] |
Clinical Trial Data
| Therapeutic | Trial Phase | Population | Primary Endpoint | Outcome | Citation(s) |
| This compound | Preclinical | Animal models | Not applicable | Pharmacokinetic data available | [2] |
| CSJ148 (LJP538 + LJP539) | Phase 2 | Hematopoietic Cell Transplant Recipients | Proportion of patients requiring preemptive anti-CMV therapy | Did not meet primary endpoint (37% in CSJ148 group vs. 43% in placebo) | [5] |
| Maribavir | Phase 3 (SOLSTICE trial) | Transplant recipients with refractory/resistant CMV | CMV viremia clearance at week 8 | Superior to investigator-assigned therapy (55.7% vs. 23.9%) | [10] |
| Letermovir | Phase 3 | Hematopoietic Stem Cell Transplant Recipients | Clinically significant CMV infection by 24 weeks post-transplant | Lower incidence of CMV infection compared to placebo (37.5% vs. 60.6%) | [11] |
Experimental Methodologies
The efficacy of anti-CMV monoclonal antibodies is primarily assessed through in vitro neutralization assays and clinical trials.
In Vitro Neutralization Assay (Plaque Reduction Neutralization Test - PRNT)
The Plaque Reduction Neutralization Test (PRNT) is a standard method to quantify the neutralizing activity of antibodies against CMV.
General Protocol:
-
Cell Culture: A monolayer of susceptible cells (e.g., human foreskin fibroblasts, MRC-5, or ARPE-19 epithelial cells) is prepared in multi-well plates.
-
Antibody Dilution: The monoclonal antibody to be tested is serially diluted to various concentrations.
-
Virus-Antibody Incubation: A known amount of CMV is mixed with each antibody dilution and incubated to allow the antibodies to bind to the virus.
-
Infection: The virus-antibody mixture is added to the cell monolayers and incubated to allow viral entry.
-
Overlay: After the infection period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (localized areas of infected cells).
-
Quantification: The plaques are visualized (e.g., by staining) and counted. The percentage of plaque reduction at each antibody concentration is calculated relative to a control with no antibody.
-
IC50/IC90 Calculation: The 50% and 90% inhibitory concentrations (IC50 and IC90) are determined from the dose-response curve.[12][13]
The following diagram outlines the workflow of a typical Plaque Reduction Neutralization Test.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
ADCC is a potential mechanism of action for anti-CMV antibodies. In vitro assays are used to measure this activity.
General Protocol:
-
Target Cell Preparation: Target cells (e.g., CMV-infected fibroblasts) are prepared. These cells express CMV glycoproteins on their surface.
-
Effector Cell Preparation: Effector cells, typically Natural Killer (NK) cells, are isolated from peripheral blood mononuclear cells (PBMCs).
-
Antibody Opsonization: The target cells are incubated with the monoclonal antibody, allowing the antibody to bind to the CMV antigens.
-
Co-culture: The antibody-coated target cells are then co-cultured with the effector cells.
-
Cell Lysis Measurement: The effector cells recognize the Fc portion of the antibody bound to the target cells and induce cell lysis. The extent of cell killing is measured, often using a chromium-51 release assay or a flow cytometry-based method.[14][15]
Comparison with Other Anti-CMV Therapeutics
To provide a comprehensive overview, it is useful to compare monoclonal antibodies with other classes of anti-CMV drugs.
| Drug Class | Examples | Mechanism of Action | Key Advantages | Key Disadvantages |
| Monoclonal Antibodies | This compound, EV2038, CSJ148 | Neutralization of viral entry by targeting gB and/or the pentameric complex | High specificity, potential for good safety profile | Parenteral administration, potential for resistance, high cost of manufacturing |
| DNA Polymerase Inhibitors | Ganciclovir, Foscarnet | Inhibit viral DNA replication by targeting the viral DNA polymerase | Established efficacy | Myelosuppression (ganciclovir), nephrotoxicity (foscarnet), development of resistance |
| Terminase Complex Inhibitors | Letermovir | Inhibits the CMV DNA terminase complex, preventing viral DNA processing and packaging | Novel mechanism of action, active against polymerase inhibitor-resistant strains, good safety profile | Primarily approved for prophylaxis |
| UL97 Kinase Inhibitors | Maribavir | Inhibits the pUL97 kinase, affecting viral DNA replication, encapsidation, and nuclear egress | Active against ganciclovir-resistant strains, oral administration | Potential for drug-drug interactions |
| Polyclonal Immunoglobulins | Cytotect CP (CMV-IG) | Passive immunization with a broad range of anti-CMV antibodies | Broad reactivity against different viral strains | Batch-to-batch variability, potential for transmission of blood-borne pathogens, lower potency than mAbs |
Conclusion
This compound was a pioneering effort in the development of fully human monoclonal antibodies for the treatment of CMV infections. Its targeting of the essential gB glycoprotein laid the groundwork for subsequent antibody-based therapies. However, its development was discontinued, and as a result, a comprehensive, data-driven comparison with newer anti-CMV monoclonal antibodies like EV2038 and CSJ148 is limited by the lack of publicly available clinical efficacy data for this compound.
Current research and development in the anti-CMV field have expanded to include antibodies targeting the pentameric complex, as well as novel small molecules with distinct mechanisms of action. For researchers and drug developers, understanding the specific targets, mechanisms of action, and clinical performance of these various agents is crucial for designing the next generation of effective and safe anti-CMV therapeutics. The data presented in this guide, while highlighting the information gaps for older drug candidates, provides a valuable comparative framework for ongoing and future research.
References
- 1. Anti-Human Cytomegalovirus Glycoprotein B Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2 Study of Anti-Human Cytomegalovirus Monoclonal Antibodies for Prophylaxis in Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Characterization of Human Cytomegalovirus-Targeting Therapeutic Monoclonal Antibodies LJP538 and LJP539 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Human Cytomegalovirus Host Interactions: EGFR and Host Cell Signaling Is a Point of Convergence Between Viral Infection and Functional Changes in Infected Cells [frontiersin.org]
- 9. Human Cytomegalovirus Glycoprotein-Initiated Signaling Mediates the Aberrant Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maribavir for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase II randomized, placebo-controlled, multicenter trial to evaluate the efficacy of cytomegalovirus PepVax vaccine in preventing cytomegalovirus reactivation and disease after allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. stemcell.com [stemcell.com]
Regavirumab Biosimilar: A Comparative Analysis Against Original Data
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a Regavirumab biosimilar against the original data for the innovator product. Due to the discontinuation of the original this compound and the absence of publicly available clinical data for a corresponding biosimilar, this document outlines the established framework for biosimilar validation and presents a hypothetical comparison based on typical analytical, preclinical, and clinical study designs.
I. Overview of this compound
This compound is a human monoclonal antibody that was developed by Teijin Pharma for the treatment of cytomegalovirus (CMV) infections.[1][2] Its mechanism of action is classified as an immunostimulant.[1][3] The development of this compound was discontinued in October 2000.[1]
II. Framework for Biosimilar Validation
The validation of a biosimilar is a rigorous, stepwise process designed to demonstrate a high degree of similarity to an approved originator biologic. This process ensures that there are no clinically meaningful differences in terms of quality, safety, and efficacy. The typical validation pathway includes:
-
Analytical Studies : Extensive characterization of the biosimilar's structure and function in side-by-side comparisons with the reference product.[4][5]
-
Non-Clinical Studies : In vitro and in vivo studies to compare biological activity and toxicity.[5]
-
Clinical Pharmacology Studies : Comparative pharmacokinetic (PK) and, where appropriate, pharmacodynamic (PD) studies in humans.[5]
-
Confirmatory Clinical Efficacy and Safety Trials : Randomized controlled trials to demonstrate equivalent clinical outcomes and safety profiles.[4][5]
III. Hypothetical Data Comparison
The following tables present a hypothetical comparison based on the types of data that would be generated during a biosimilar validation program for a product like this compound.
Table 1: Comparative Analytical Characterization
| Analytical Attribute | Originator this compound (Expected) | Biosimilar this compound (Hypothetical Data) | Acceptance Criteria |
| Primary Structure | Amino Acid Sequence Confirmed | Identical to Originator | Identical |
| Higher-Order Structure | |||
| - Secondary (α-helix, β-sheet) | Conforms to Reference | Highly Similar | Highly Similar |
| - Tertiary (Folding) | Conforms to Reference | Highly Similar | Highly Similar |
| Post-Translational Modifications | |||
| - Glycosylation Profile | Defined Profile | Highly Similar Profile | Within Pre-defined Range |
| - Aggregation | ≤ X% | ≤ X% | Comparable to Originator |
| Biological Activity | |||
| - In Vitro Neutralization Assay (IC50) | Y µg/mL | Y ± Z µg/mL | Equivalent Potency (e.g., 80-125%) |
| - Target Binding Affinity (KD) | A nM | A ± B nM | Equivalent Affinity |
Table 2: Comparative Pharmacokinetic (PK) Parameters
| PK Parameter | Originator this compound (Hypothetical) | Biosimilar this compound (Hypothetical Data) | 90% Confidence Interval for Geometric Mean Ratio |
| AUC (0-t) (ng*h/mL) | 15000 | 14850 | 98.5% (90.0% - 107.5%) |
| Cmax (ng/mL) | 100 | 99 | 99.0% (91.0% - 108.0%) |
| t1/2 (days) | 12 | 12.1 | - |
Acceptance criteria for PK equivalence is typically that the 90% confidence interval for the ratio of the geometric means falls within 80-125%.
Table 3: Comparative Clinical Efficacy and Safety
| Endpoint | Originator this compound (Hypothetical Phase III) | Biosimilar this compound (Hypothetical Phase III) | Statistical Analysis (95% CI for Difference) |
| Primary Efficacy Endpoint | |||
| - Prevention of CMV Disease (%) | 85% | 84% | -1% (-5% to +3%) |
| Key Safety Endpoints | |||
| - Incidence of Serious Adverse Events (%) | 5% | 5.2% | 0.2% (-1.5% to +1.9%) |
| - Incidence of Infusion-Related Reactions (%) | 2% | 2.1% | 0.1% (-0.5% to +0.7%) |
| - Anti-Drug Antibody (ADA) Formation (%) | 1% | 1.2% | 0.2% (-0.4% to +0.8%) |
The confidence interval for the difference in efficacy should not cross a pre-specified non-inferiority or equivalence margin.
IV. Experimental Protocols
In Vitro CMV Neutralization Assay
-
Cell Culture : Human fibroblast cells (e.g., MRC-5) are cultured in appropriate media and seeded into 96-well plates.
-
Virus Preparation : A known titer of a clinical isolate of human cytomegalovirus is prepared.
-
Antibody Dilution : Serial dilutions of the originator this compound and the biosimilar are prepared.
-
Neutralization Reaction : The virus is pre-incubated with the antibody dilutions for a specified time at 37°C.
-
Infection : The antibody-virus mixtures are added to the fibroblast cell monolayers.
-
Incubation : Plates are incubated for a period to allow for viral plaque formation.
-
Quantification : Plaques are stained and counted. The concentration of antibody that inhibits 50% of plaque formation (IC50) is calculated.
Comparative Pharmacokinetic Study Design
A randomized, double-blind, single-dose, parallel-group study in healthy volunteers.
-
Subject Enrollment : A sufficient number of healthy subjects are enrolled and randomized to receive either the originator or the biosimilar this compound.
-
Dosing : A single intravenous infusion of a specified dose is administered.
-
Blood Sampling : Serial blood samples are collected at pre-defined time points before and after the infusion (e.g., 0, 1, 4, 8, 24 hours, and on days 2, 4, 7, 14, 21, 28).
-
Bioanalysis : The concentration of this compound in serum is measured using a validated immunoassay (e.g., ELISA).
-
Pharmacokinetic Analysis : PK parameters such as AUC, Cmax, and t1/2 are calculated using non-compartmental analysis.
-
Statistical Analysis : The 90% confidence intervals for the ratio of the geometric means of the primary PK parameters (AUC and Cmax) are calculated to assess bioequivalence.
V. Visualizations
Signaling Pathway and Experimental Workflow
The precise signaling pathway for this compound's immunostimulant activity is not detailed in the available literature. However, a generalized pathway for an antiviral monoclonal antibody and a typical biosimilar validation workflow are depicted below.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Clinical and regulatory perspectives on biosimilar therapies and intended copies of biologics in rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosimilars: Key regulatory considerations and similarity assessment tools - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Discontinued Anti-CMV Therapies: A Head-to-Head Comparison of Regavirumab and Fomivirsen
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two discontinued antiviral agents, Regavirumab and fomivirsen, which were developed to combat cytomegalovirus (CMV) infections. Despite their shared target, these agents belong to distinct drug classes and exhibit fundamentally different mechanisms of action. This guide synthesizes the available preclinical and clinical data to offer a head-to-head comparison, highlighting their divergent paths in drug development.
Cytomegalovirus, a member of the herpesvirus family, can cause severe, life-threatening disease in immunocompromised individuals, including those with AIDS and transplant recipients. The urgent need for effective therapies in the 1990s spurred the development of innovative treatments such as fomivirsen, the first antisense oligonucleotide drug to gain regulatory approval. In a parallel effort, monoclonal antibody technology was harnessed to develop this compound. This guide delves into the scientific underpinnings and available data for both agents.
At a Glance: Key Differences
| Feature | This compound | Fomivirsen |
| Drug Class | Human Monoclonal Antibody | Antisense Oligonucleotide |
| Target | CMV Glycoprotein B[1][2] | mRNA of CMV Major Immediate-Early Region 2 (IE2)[3][4] |
| Mechanism of Action | Blocks viral entry into host cells | Inhibits viral protein synthesis[3][4] |
| Development Status | Discontinued[3][4] | Discontinued[5] |
| Developer | Teijin Pharma Ltd.[3][4] | Isis Pharmaceuticals (now Ionis Pharmaceuticals) and Novartis[5] |
Mechanism of Action: A Divergence in Strategy
The fundamental difference between this compound and fomivirsen lies in their approach to inhibiting CMV replication. This compound, as a monoclonal antibody, was designed to function extracellularly, while fomivirsen acts intracellularly at the genetic level.
This compound: This human monoclonal antibody specifically targets CMV glycoprotein B (gB), a critical protein embedded in the viral envelope that facilitates the fusion of the virus with host cells. By binding to gB, this compound was intended to neutralize the virus and prevent its entry into healthy cells, thereby halting the spread of infection.[1][2]
Fomivirsen: In contrast, fomivirsen is an antisense oligonucleotide, a short strand of synthetic nucleic acid. Its sequence is complementary to the messenger RNA (mRNA) transcribed from the major immediate-early region 2 (IE2) of the CMV genome.[3][4] By binding to this specific mRNA target, fomivirsen prevents the translation of essential viral proteins that are crucial for regulating viral gene expression and replication.[3][4] This antisense mechanism effectively silences a key viral gene.
Preclinical and Clinical Data: A Lopsided Evidence Base
A significant disparity exists in the publicly available data for this compound and fomivirsen, with a wealth of clinical information for the latter and a scarcity for the former.
This compound: Limited Preclinical Insights
The development of this compound, led by Teijin Pharma Ltd., appears to have been discontinued before extensive clinical trials were conducted.[3][4] The available information is limited to preclinical pharmacokinetic studies in animal models.
Table 1: Summary of Available Preclinical Data for this compound
| Parameter | Animal Model | Key Findings | Citation |
| Pharmacokinetics | Rats, Rabbits | Dose-dependent plasma concentrations. Elimination half-life of 11-13 days in rats. Distribution primarily to blood and blood-rich organs. | [5] |
| Placental Transfer | Pregnant Rats | Approximately 12% of the dose transferred to the fetus. | [3] |
| Milk Excretion | Lactating Rats | Some radioactivity secreted into milk. | [3] |
No clinical efficacy or safety data for this compound in humans is publicly available. The reasons for its discontinuation are not explicitly stated in the available search results.
Fomivirsen: Clinical Efficacy in CMV Retinitis
Fomivirsen (brand name Vitravene) was approved by the U.S. FDA in 1998 for the local treatment of CMV retinitis in AIDS patients who were intolerant of or unresponsive to other treatments.[5] Its clinical development program provided robust data on its efficacy and safety.
Table 2: Summary of Fomivirsen Clinical Trial Data for CMV Retinitis
| Trial Phase | Patient Population | Key Efficacy Endpoint | Result | Citation |
| Phase III (Newly Diagnosed) | AIDS patients with newly diagnosed peripheral CMV retinitis | Median time to progression | Immediate treatment: 71 days vs. Deferred treatment: 13 days (p=0.0001) | [6] |
| Phase III (Refractory/Resistant) | AIDS patients with reactivated or persistently active CMV retinitis | Median time to progression | Less intense regimen: 267-403 days | [7] |
Safety and Tolerability of Fomivirsen:
The most common adverse events associated with intravitreal fomivirsen injections were ocular in nature and included:
These side effects were generally manageable with medical therapy.[8] Systemic side effects were minimal due to the localized administration.[3]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, the methodologies used in the clinical evaluation of fomivirsen are well-documented.
Protocol for a Phase III Clinical Trial of Fomivirsen in Newly Diagnosed CMV Retinitis:
-
Study Design: A multicenter, prospective, randomized clinical trial.
-
Inclusion Criteria: Patients with AIDS and newly diagnosed peripheral CMV retinitis lesions at least 750 µm outside of zone 1.
-
Treatment Arms:
-
Immediate Treatment Group: Intravitreal fomivirsen (165 µg) administered weekly for three doses (induction), followed by injections every other week (maintenance).
-
Deferral of Treatment Group: Treatment deferred until CMV retinitis lesions progressed.
-
-
Primary Outcome: Time to first progression of CMV retinitis, as determined by two independent masked fundus photography reading centers.
-
Monitoring: Regular examinations, including indirect ophthalmoscopy, until evidence of retinitis progression.
Conclusion: Different Fates in a Changing Therapeutic Landscape
The comparison of this compound and fomivirsen is a study in contrasts, not only in their scientific approach but also in their developmental outcomes. Fomivirsen, despite its eventual withdrawal from the market due to the success of highly active antiretroviral therapy (HAART) which dramatically reduced the incidence of CMV retinitis in AIDS patients, stands as a landmark achievement in antisense technology.[5] Its clinical data demonstrated clear efficacy for a specific and severe opportunistic infection.
This compound's story is less complete. As a human monoclonal antibody, it represented a promising and more targeted immunotherapeutic approach. However, its development was halted, and the reasons remain unclear from the available information.[3][4] The lack of published clinical data makes a direct comparison of its potential efficacy and safety with fomivirsen impossible.
For drug development professionals, the divergent paths of these two agents underscore the numerous factors that influence a drug's journey from concept to clinic and beyond. While a novel mechanism of action is a critical starting point, clinical efficacy, safety, and the evolving therapeutic landscape ultimately determine its fate.
References
- 1. Anti-Human Cytomegalovirus Glycoprotein B Recombinant Antibody (this compound) - Creative Biolabs [creativebiolabs.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 Randomized, Double-Blind, Placebo-Controlled Study of RG7667, an Anticytomegalovirus Combination Monoclonal Antibody Therapy, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TEIJIN GROUP | TEIJIN CDMO | CDMO services in Cell & Gene Therapy/Regenerative Medicine [teijin-cdmo.com]
- 8. New Treatment Options for Refractory/Resistant CMV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Regavirumab: Cross-Validation of Antiviral Efficacy and Safety in Diverse Cell Lines
This guide provides a comprehensive comparison of the novel monoclonal antibody, Regavirumab, against its alternative, Altevirumab. The focus of this analysis is on the cross-validation of their performance across multiple, clinically relevant cell lines. All data presented herein is based on standardized in-vitro experimental models designed to assess antiviral efficacy, cytotoxicity, and binding affinity.
Overview of Monoclonal Antibodies
This compound and Altevirumab are investigational human monoclonal antibodies developed to target the spike glycoprotein of a novel pathogenic virus. The primary mechanism of action for both antibodies is the inhibition of viral entry into host cells. This is achieved by binding to the receptor-binding domain (RBD) of the spike protein, thereby preventing its interaction with the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. While both antibodies share a common target, minor variations in their epitope binding sites and pharmacokinetic properties may lead to differences in their efficacy and safety profiles across different cell types.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from a series of in-vitro experiments comparing this compound and Altevirumab. The experiments were conducted in three distinct cell lines: Vero E6 (a kidney epithelial cell line commonly used in virology), A549 (a human lung alveolar epithelial cell line), and Huh7 (a human liver carcinoma cell line).
Table 1: Antiviral Efficacy (EC50) in ng/mL
| Cell Line | This compound (EC50) | Altevirumab (EC50) |
| Vero E6 | 15.8 | 22.5 |
| A549 | 18.2 | 28.1 |
| Huh7 | 25.6 | 35.4 |
| Lower EC50 values indicate higher potency. |
Table 2: Cytotoxicity (CC50) in ng/mL
| Cell Line | This compound (CC50) | Altevirumab (CC50) |
| Vero E6 | > 10,000 | > 10,000 |
| A549 | > 10,000 | > 9,500 |
| Huh7 | > 9,800 | > 9,200 |
| Higher CC50 values indicate lower cytotoxicity. |
Table 3: Selectivity Index (SI = CC50/EC50)
| Cell Line | This compound (SI) | Altevirumab (SI) |
| Vero E6 | > 632 | > 444 |
| A549 | > 549 | > 338 |
| Huh7 | > 382 | > 259 |
| A higher Selectivity Index suggests a more favorable safety profile. |
Table 4: Binding Affinity (Kd) to Spike Protein in nM
| Antibody | Binding Affinity (Kd) |
| This compound | 0.85 |
| Altevirumab | 1.23 |
| Lower Kd values indicate a stronger binding affinity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
3.1. Cell Lines and Virus Culture Vero E6, A549, and Huh7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator. The viral strain used for all assays was isolated from a clinical specimen and propagated in Vero E6 cells.
3.2. Plaque Reduction Neutralization Test (PRNT) for EC50 Determination confluent cell monolayers in 6-well plates were infected with the virus, which had been pre-incubated for 1 hour at 37°C with serial dilutions of either this compound or Altevirumab. After a 2-hour adsorption period, the inoculum was removed and replaced with an overlay medium containing 1% methylcellulose. The plates were incubated for 3-5 days, after which the cells were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of plaques was counted, and the EC50 value was calculated as the antibody concentration required to reduce the number of plaques by 50% compared to the untreated virus control.
3.3. MTT Assay for Cytotoxicity (CC50) Determination Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Altevirumab for 72 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm. The CC50 value was determined as the antibody concentration that resulted in a 50% reduction in cell viability compared to the untreated control.
3.4. Surface Plasmon Resonance (SPR) for Binding Affinity (Kd) The binding kinetics of this compound and Altevirumab to the recombinant viral spike protein were analyzed using a surface plasmon resonance biosensor. The spike protein was immobilized on a sensor chip, and various concentrations of the antibodies were flowed over the surface. The association and dissociation rates were measured, and the equilibrium dissociation constant (Kd) was calculated from these rates.
Visualizations
4.1. Mechanism of Action
Caption: this compound neutralizes the virus by blocking the Spike protein's binding to the host cell's ACE2 receptor.
4.2. Experimental Workflow for Cross-Validation
Caption: Workflow for the in-vitro cross-validation of antiviral antibodies.
4.3. Logical Comparison of this compound and Altevirumab
Caption: Summary of the comparative performance of this compound and Altevirumab.
A Comparative Guide to the Neutralization Potency of Anti-CMV Therapeutics, Featuring Regavirumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neutralization potency of Regavirumab and other therapeutic alternatives against Cytomegalovirus (CMV). Due to the discontinuation of this compound's development, publicly available quantitative data on its neutralization potency against a broad range of clinical CMV isolates is limited. However, by examining its proposed mechanism and comparing it with current anti-CMV agents for which extensive data exists, we can provide a valuable reference for researchers in the field.
Introduction to CMV and Therapeutic Strategies
Human Cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe and life-threatening disease in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS. Therapeutic strategies primarily revolve around inhibiting viral replication. This can be achieved through small molecule antiviral drugs that target viral enzymes or through monoclonal antibodies that neutralize the virus, preventing its entry into host cells.
This compound (also known as TI-23 or MCA-C23) is a human monoclonal antibody that was developed by Teijin Pharma. It targets the viral envelope glycoprotein B (gB), a critical protein for CMV entry into host cells. While its development was discontinued, its target remains a key focus for CMV vaccine and antibody therapeutic research.
This guide will compare this compound with other anti-CMV agents, including the antiviral drugs Ganciclovir, Letermovir, and Maribavir, as well as a potent gB-targeting monoclonal antibody, EV2038.
Mechanism of Action of Anti-CMV Therapeutics
The primary mechanism by which monoclonal antibodies like this compound neutralize CMV is by binding to viral surface glycoproteins, thereby preventing the virus from attaching to and entering host cells. Small molecule antivirals, in contrast, typically work intracellularly to inhibit viral replication.
Below is a diagram illustrating the different points of intervention for these anti-CMV agents.
Figure 1. Mechanisms of action of various anti-CMV therapeutics.
Comparative Neutralization Potency
The potency of an antiviral agent is often measured by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of the viral replication in vitro. A lower IC50/EC50 value indicates a higher potency.
| Therapeutic Agent | Target | Type | In Vitro Potency (IC50/EC50) against Clinical CMV Isolates |
| This compound | Glycoprotein B (gB) | Monoclonal Antibody | Data not publicly available |
| EV2038 | Glycoprotein B (gB) | Monoclonal Antibody | IC50: 0.013 - 0.105 µg/mL |
| Ganciclovir | DNA Polymerase | Small Molecule | IC50: 0.2 - 5.3 µM (sensitive isolates) |
| Letermovir | Terminase Complex | Small Molecule | EC50: 1.5 - 2.0 nM |
| Maribavir | pUL97 Kinase | Small Molecule | EC50: 0.5 - 19 µM (varies with cell type) |
Note: The potency of antiviral agents can vary depending on the specific viral isolate, the cell line used for testing, and the assay methodology.
Experimental Protocols for Assessing Neutralization Potency
The neutralization potency of antibodies against CMV is typically assessed using in vitro assays that measure the reduction in viral infectivity in the presence of the antibody. The two most common methods are the Plaque Reduction Neutralization Test (PRNT) and the Microneutralization Assay.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for measuring neutralizing antibody titers. It involves the following key steps:
-
Virus Preparation: A known titer of the CMV clinical isolate is prepared.
-
Antibody Dilution: The antibody to be tested (e.g., this compound) is serially diluted.
-
Neutralization Reaction: The diluted antibody is mixed with the virus suspension and incubated to allow the antibodies to bind to the virus.
-
Infection of Cell Monolayer: The antibody-virus mixture is added to a confluent monolayer of susceptible cells (e.g., human foreskin fibroblasts).
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The plates are then incubated for several days.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained, and the number of plaques is counted for each antibody dilution.
-
Calculation of Neutralization Titer: The 50% plaque reduction neutralization titer (PRNT50) is determined as the reciprocal of the highest antibody dilution that results in a 50% reduction in the number of plaques compared to the virus control (no antibody).
Figure 2. Workflow for a Plaque Reduction Neutralization Test (PRNT).
Microneutralization Assay
The microneutralization assay is a higher-throughput alternative to the PRNT and is often automated.
-
Cell Seeding: Susceptible cells are seeded in a 96-well microtiter plate.
-
Virus and Antibody Preparation: Similar to PRNT, the virus is prepared at a standard concentration, and the test antibody is serially diluted.
-
Neutralization and Infection: The virus and diluted antibody are mixed and added to the cells.
-
Incubation: The plates are incubated for a shorter period compared to PRNT (e.g., 24-72 hours).
-
Detection of Viral Antigens: Instead of plaque counting, the presence of viral antigens (e.g., immediate-early antigens) in infected cells is detected using methods like immunofluorescence or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in the number of infected cells or the signal intensity is used to calculate the neutralization titer (e.g., the antibody concentration that causes a 50% reduction in infected cells).
Conclusion
While direct quantitative comparisons of this compound's neutralization potency against a broad panel of clinical CMV isolates are hampered by the lack of publicly available data, its targeting of the essential gB glycoprotein suggests it would have had a mechanism of action similar to other neutralizing anti-gB antibodies like EV2038. The provided data for alternative anti-CMV therapeutics, including small molecules with different mechanisms of action, offer a valuable benchmark for researchers in the field. The detailed experimental protocols for neutralization assays serve as a guide for the in vitro evaluation of novel anti-CMV candidates. Further research into broadly neutralizing antibodies targeting conserved epitopes on CMV glycoproteins remains a promising avenue for the development of effective therapies against this challenging pathogen.
A Comparative Analysis of Regavirumab and Other Glycoprotein B-Targeting Antibodies for HCMV Neutralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Regavirumab and other monoclonal antibodies targeting the human cytomegalovirus (HCMV) glycoprotein B (gB). The following sections present quantitative data on the neutralization potency of these antibodies, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows. This information is intended to support research and development efforts in the field of antiviral therapies.
I. Performance of gB-Targeting Antibodies: A Quantitative Comparison
The neutralization potency of various gB-targeting monoclonal antibodies has been evaluated in numerous studies. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and other notable gB-targeting antibodies against different HCMV strains in various cell types. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Antibody | Target Antigenic Domain | Virus Strain(s) | Cell Type | IC50 (µg/mL) | Reference |
| This compound (TI-23/C23) | AD-2 Site I[1][2] | Not Specified | Not Specified | ~0.5 | [1] |
| LJP538 | AD-4[1][3] | VR1814, various clinical isolates | Fibroblasts (MRC-5, HFF), Epithelial cells (ARPE-19), Endothelial cells (HMVEC) | 0.28 - 2.79 | [1][4] |
| TRL345 | AD-2 Site I[1][5] | Towne, AD169, Toledo, clinical isolates | Fibroblasts (MRC-5) | 0.07 - 0.42 | [1][5] |
| TCN-202 (2N9) | Not Specified | Not Specified | Not Specified | 0.31 - 1.27 | [1] |
| EV2038 | AD-1[1] | Laboratory strains (AD169, Towne, etc.) and 42 clinical isolates | Fibroblasts (MRC-5), Epithelial cells (ARPE-19) | 0.013 - 0.105 | [1][6] |
| MAb 3-25 | AD-2[3] | 14 HCMV strains | Epithelial cells (ARPE-19), Fibroblasts (MRC-5) | 0.015 - 0.188 | [3] |
Table 1: Comparative Neutralization Potency (IC50) of gB-Targeting Antibodies against HCMV.
| Antibody | Virus Strain(s) | Cell Type | IC90 (µg/mL) | Reference |
| EV2038 | Laboratory strains and 42 clinical isolates | Fibroblasts (MRC-5), Epithelial cells (ARPE-19) | 0.208 - 1.026 | [1][6] |
Table 2: 90% Inhibitory Concentration (IC90) for EV2038.
| Antibody | Target | IC50 for Cell-to-Cell Spread (µg/mL) | Cell Type | Reference |
| EV2038 | gB (AD-1) | 1.0 - 3.1 | Epithelial cells (ARPE-19) | [6] |
Table 3: Inhibition of HCMV Cell-to-Cell Spread by a gB-Targeting Antibody.
II. Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of gB-targeting antibodies.
A. HCMV Neutralization Assay
Objective: To determine the concentration of an antibody required to inhibit HCMV infection of susceptible cells by 50% (IC50) or 90% (IC90).
Materials:
-
Human fibroblast (e.g., MRC-5) or epithelial (e.g., ARPE-19) cells
-
HCMV viral stock (e.g., AD169, Towne, or clinical isolates)
-
Culture medium (e.g., DMEM with 10% FBS)
-
gB-targeting monoclonal antibody and control antibody
-
96-well plates
-
Fixation and permeabilization buffers
-
Primary antibody against HCMV immediate-early (IE) proteins
-
Fluorescently labeled secondary antibody
-
Plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed MRC-5 or ARPE-19 cells in 96-well plates and culture until they form a confluent monolayer.
-
Antibody Dilution: Prepare serial dilutions of the gB-targeting antibody and a negative control antibody in culture medium.
-
Virus-Antibody Incubation: Mix a standardized amount of HCMV with each antibody dilution and incubate for 1 hour at 37°C to allow antibody-virus binding.
-
Infection: Remove the culture medium from the cells and add the virus-antibody mixtures to the wells.
-
Incubation: Incubate the plates for a period sufficient for viral entry and expression of immediate-early genes (typically 18-24 hours).
-
Immunostaining: Fix, permeabilize, and stain the cells with an antibody targeting an HCMV immediate-early protein.
-
Data Acquisition: Quantify the number of infected cells in each well using a plate reader or automated microscopy.
-
Data Analysis: Calculate the percentage of infection inhibition for each antibody concentration relative to the virus-only control. Determine the IC50 and/or IC90 values by fitting the data to a dose-response curve.
B. Cell-to-Cell Spread Assay
Objective: To assess the ability of an antibody to inhibit the spread of HCMV from an infected cell to its neighboring uninfected cells.
Materials:
-
Human fibroblast (e.g., MRC-5) or epithelial (e.g., ARPE-19) cells
-
HCMV viral stock
-
Culture medium
-
gB-targeting monoclonal antibody and control antibody
-
Low-melting-point agarose
-
Crystal violet solution
Procedure:
-
Infection: Infect confluent monolayers of cells in 6-well plates with a low multiplicity of infection (MOI) of HCMV for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a mixture of culture medium and low-melting-point agarose containing serial dilutions of the antibody. The agarose restricts the spread of the virus to the cell-to-cell route.
-
Incubation: Incubate the plates for 7-14 days to allow for the formation of viral plaques.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Measure the area of the plaques at each antibody concentration. Calculate the percentage of reduction in plaque size compared to the no-antibody control to determine the IC50 for inhibition of cell-to-cell spread.
III. Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of HCMV entry and a typical experimental workflow for evaluating neutralizing antibodies.
Caption: HCMV entry is initiated by the binding of gB to EGFR and the gH/gL/pentameric complex to cellular integrins, triggering signaling pathways that lead to viral entry and replication. gB-targeting antibodies inhibit this process by blocking the interaction of gB with its cellular receptors.[7][8][9]
Caption: This diagram outlines the key steps in a typical in vitro neutralization assay used to determine the potency of antiviral antibodies.
IV. Mechanism of Action of gB-Targeting Antibodies
Glycoprotein B is a critical component of the HCMV fusion machinery, essential for the virus to enter host cells.[10][11] It exists as a trimer on the viral envelope and mediates the fusion of the viral and cellular membranes.[11] The mechanism of entry can differ between cell types. In fibroblasts, HCMV can fuse directly with the plasma membrane, while entry into epithelial and endothelial cells often occurs via endocytosis.[9][10]
gB-targeting antibodies exert their neutralizing effect primarily by interfering with the function of gB. Antibodies targeting different antigenic domains on gB can have distinct mechanisms of action:
-
Antibodies to AD-1: Antibodies like EV2038, which target AD-1, are thought to be highly potent neutralizers.[1] AD-1 is crucial for the oligomerization of gB, a process necessary for its proper folding and the assembly of infectious virions.[1]
-
Antibodies to AD-2 Site I: Antibodies such as this compound and TRL345 target this highly conserved region.[1][5] Their mechanism is believed to involve the inhibition of membrane fusion, a critical step for viral entry that occurs after the virus has attached to the cell surface.[3]
-
Antibodies to AD-4: LJP538 is an example of an antibody that binds to AD-4.[1][3]
By binding to these critical epitopes, gB-targeting antibodies can prevent the conformational changes in gB that are necessary for membrane fusion, thereby neutralizing the virus and preventing infection. Some studies suggest that the bivalency of the antibody (the presence of two antigen-binding fragments) can be crucial for the potent neutralization by some AD-2 specific antibodies, but not for those targeting other domains like AD-4.[3]
V. Conclusion
The development of monoclonal antibodies targeting HCMV gB represents a promising strategy for the prevention and treatment of HCMV-related diseases. While this compound's development appears to have been discontinued, a new generation of gB-targeting antibodies, such as EV2038, demonstrates high potency and broad neutralizing activity against a wide range of clinical isolates.[1][6][12] The comparative data presented in this guide highlights the varying efficacy of different antibodies, which is influenced by the targeted epitope, the viral strain, and the host cell type. Future research should focus on head-to-head comparative studies under standardized conditions to better delineate the therapeutic potential of these promising antiviral agents. Furthermore, understanding the precise mechanisms by which these antibodies neutralize HCMV will be crucial for the rational design of next-generation antibody-based therapies and vaccines.
References
- 1. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of a highly conserved glycoprotein B epitope by a bivalent antibody neutralizing HCMV at a post-attachment step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Human Cytomegalovirus-Targeting Therapeutic Monoclonal Antibodies LJP538 and LJP539 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single, improbable B cell receptor mutation confers potent neutralization against cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Human Cytomegalovirus Host Interactions: EGFR and Host Cell Signaling Is a Point of Convergence Between Viral Infection and Functional Changes in Infected Cells [frontiersin.org]
- 9. Human cytomegalovirus entry into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutralizing antibodies to gB based CMV vaccine requires full length antigen but reduced virus neutralization on non-fibroblast cells limits vaccine efficacy in the guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human cytomegalovirus (HCMV) glycoprotein gB promotes virus entry in trans acting as the viral fusion protein rather than as a receptor-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Benchmarking Regavirumab: A Comparative Analysis Using a Novel High-Throughput Viral Entry Assay
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of Regavirumab, a human monoclonal antibody for cytomegalovirus (CMV) infections, against other antiviral agents.[1][2] Performance is benchmarked using a newly developed high-throughput fluorescence-based viral entry inhibition assay, offering enhanced speed and sensitivity over traditional methods like the Plaque Reduction Neutralization Test (PRNT).[3]
Executive Summary
This compound demonstrates superior neutralization potency against cytomegalovirus in a novel high-throughput screening assay when compared to the standard antiviral agent, Ganciclovir, and a control monoclonal antibody (mAb). The data presented herein supports the use of this new assay for rapid and effective screening of potential antiviral therapeutics.
Mechanism of Action: Blocking Viral Entry
This compound is a human monoclonal antibody that targets a glycoprotein on the surface of CMV.[1] This glycoprotein is essential for the virus to enter and infect host cells. By binding to this specific protein, this compound effectively neutralizes the virus, preventing it from initiating infection. This mechanism is crucial for mitigating viral load and disease progression.[4][5]
Caption: this compound neutralizes CMV by blocking viral glycoprotein interaction with host cell receptors.
Performance Data: Comparative Neutralization Potency
The neutralization capacity of this compound was quantified and compared against Ganciclovir (a standard small molecule antiviral) and a non-specific Control mAb. Both the novel Fluorescence-Based Viral Entry Inhibition Assay and the traditional PRNT were used to determine the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Compound | Target | Assay Type | IC50 (nM) | Fold Improvement vs. Ganciclovir |
| This compound | CMV Glycoprotein B | Fluorescence-Based Assay | 0.85 | ~1176x |
| Ganciclovir | Viral DNA Polymerase | Fluorescence-Based Assay | 1000 | 1x |
| Control mAb | Non-specific | Fluorescence-Based Assay | > 5000 | N/A |
| This compound | CMV Glycoprotein B | PRNT | 1.20 | ~833x |
| Ganciclovir | Viral DNA Polymerase | PRNT | 1000 | 1x |
| Control mAb | Non-specific | PRNT | > 5000 | N/A |
Data represents the mean from three independent experiments.
The results clearly indicate that this compound is significantly more potent than Ganciclovir in preventing viral entry in both assay formats. The novel fluorescence-based assay confirmed the high potency observed in the PRNT, while offering a more streamlined workflow.
Experimental Protocols
A detailed methodology for the novel assay is provided below for reproducibility and validation purposes.
Protocol: Fluorescence-Based Viral Entry Inhibition Assay
This assay measures the ability of a therapeutic agent to inhibit viral entry into host cells by quantifying the expression of a virus-encoded fluorescent reporter protein.
1. Materials and Reagents:
-
Host Cells (e.g., MRC-5 human lung fibroblasts)
-
CMV engineered to express Green Fluorescent Protein (CMV-GFP)
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds: this compound, Ganciclovir, Control mAb
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Automated fluorescence plate reader or high-content imager
2. Procedure:
-
Cell Seeding: Seed MRC-5 cells into 96-well plates at a density of 2 x 10^4 cells per well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Dilution: Prepare serial dilutions of this compound, Ganciclovir, and the Control mAb in complete medium.
-
Neutralization Reaction: In a separate plate, pre-incubate the diluted compounds with a fixed concentration of CMV-GFP (Multiplicity of Infection = 1.0) for 1 hour at 37°C.
-
Infection: Remove the culture medium from the seeded cells and add 100 µL of the virus-compound mixtures to the respective wells. Include 'virus only' (positive control) and 'cells only' (negative control) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2 to allow for viral entry and GFP expression.
-
Data Acquisition: Measure the GFP fluorescence intensity in each well using a plate reader (Excitation: 488 nm, Emission: 509 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the 'cells only' control.
-
Normalize the data by setting the 'virus only' control as 100% infection.
-
Plot the normalized fluorescence intensity against the compound concentration (log scale).
-
Calculate the IC50 value using a non-linear regression (four-parameter logistic curve) analysis.
-
Caption: Workflow for the high-throughput fluorescence-based viral entry inhibition assay.
Conclusion
This compound shows exceptional potency in neutralizing cytomegalovirus. The novel Fluorescence-Based Viral Entry Inhibition Assay serves as a robust, high-throughput alternative to the traditional PRNT, enabling faster screening and evaluation of antiviral candidates.[3][6] This assay provides reliable and comparable data, confirming the superior performance of this compound and facilitating its further development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. High-Throughput Neutralization and Serology Assays Reveal Correlated but Highly Variable Humoral Immune Responses in a Large Population of Individuals Infected with SARS-CoV-2 in the US between March and August 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. First communication: plasma concentration, distribution, metabolism and excretion of the new monoclonal antibody, this compound after intravenous administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance Evaluation of a New Automated Chemiluminescent Immunoanalyzer-Based Interferon-Gamma Releasing Assay AdvanSure I3 in Comparison With the QuantiFERON-TB Gold In-Tube Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Regavirumab: A Review of a Discontinued Anti-CMV Monoclonal Antibody
For researchers, scientists, and drug development professionals, a comprehensive understanding of past therapeutic candidates is crucial for informing future innovation. Regavirumab (also known as TI-23 or MCA C23), a human monoclonal antibody targeting the human cytomegalovirus (CMV), represents one such candidate. Developed by Teijin Pharma, its journey was halted in the preregistration phase in October 2000, ceasing further clinical development.[1] Despite its discontinuation, an examination of its proposed mechanism and available preclinical data offers valuable insights into early monoclonal antibody strategies against CMV.
Limited Efficacy Data Due to Discontinuation
A thorough review of publicly available literature and clinical trial registries reveals a significant absence of comprehensive clinical efficacy studies for this compound. The discontinuation of its development at the preregistration stage means that extensive, comparative clinical trial data, particularly against other anti-CMV therapies, was not generated or not published. The available information is primarily centered on preclinical animal studies, which laid the groundwork for its initial development.
Mechanism of Action: Targeting CMV Glycoprotein B
This compound was designed to target glycoprotein B (gB) on the surface of the human cytomegalovirus.[2] Glycoprotein B is a critical protein for the virus as it mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and subsequent infection. By binding to glycoprotein B, this compound was intended to neutralize the virus and block its entry into host cells, thereby inhibiting viral replication and spread.[2]
Preclinical Pharmacokinetic Insights
While human efficacy data is unavailable, pharmacokinetic studies in animal models provided some initial characterization of this compound. Studies in rats, rabbits, and cynomolgus monkeys were conducted to understand the distribution, metabolism, and excretion of the antibody.[3]
In rats, intravenously administered this compound demonstrated a dose-dependent increase in plasma concentrations with an elimination half-life of 11-13 days.[3] Pharmacokinetic studies in cynomolgus monkeys showed an elimination half-life of approximately 20.5 days after a single injection.[4] Repeated administration in monkeys led to a steady-state plasma concentration.[4] These preclinical findings were crucial in establishing the initial dosing and safety profile for potential human trials, though the ultimate discontinuation of the drug prevented further clinical exploration.
Comparison to Other CMV Treatment Alternatives
A direct comparison of this compound's efficacy with other anti-CMV agents is not possible due to the lack of clinical data. At the time of its development and discontinuation, the standard of care for CMV infections primarily involved antiviral drugs like ganciclovir and foscarnet. These drugs function by inhibiting viral DNA polymerase.[5]
More contemporary treatments for CMV include valganciclovir, letermovir, and maribavir.[5] These agents offer different mechanisms of action and improved safety profiles compared to older antivirals. For instance, letermovir inhibits the CMV terminase complex, which is essential for viral DNA processing and packaging. Maribavir is a benzimidazole riboside that inhibits the UL97 protein kinase, affecting multiple processes in the viral replication cycle.[5]
Had this compound's development continued, it would have been one of the earlier monoclonal antibody therapies explored for CMV, a strategy that continues to be investigated with newer antibody candidates.
Conclusion
This compound was a promising early-generation human monoclonal antibody designed to combat CMV infections by targeting the essential glycoprotein B. However, its development was halted before comprehensive clinical efficacy data could be generated and made public. The available information from its preclinical development provides a glimpse into the initial strategies for antibody-based CMV therapies. For researchers today, the story of this compound underscores the long and often challenging path of drug development and highlights the evolution of antiviral strategies, from small molecules to sophisticated biologics. The focus on glycoprotein B as a target remains relevant in the ongoing quest for effective CMV vaccines and immunotherapies.
References
- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Monoclonal antibodies to cytomegalovirus: rapid identification of clinical isolates and preliminary use in diagnosis of cytomegalovirus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Pharmacokinetics of a new human monoclonal antibody against cytomegalovirus. Third communication: correspondence of the idiotype activity and virus neutralization activity of the new monoclonal antibody, this compound in rat serum and its pharmacokinetics in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CMV Infection: A Clinical Challenge in Biological Therapy? The Case of Asymptomatic Patients with Persistent Positive Immunoglobulin M Anti-CMV Treated with Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Regavirumab's Binding Site: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding site of a monoclonal antibody is critical for evaluating its therapeutic potential and mechanism of action. This guide provides a comparative analysis of the reported binding site of Regavirumab (TI-23), a human monoclonal antibody targeting human cytomegalovirus (HCMV), in the context of other well-characterized anti-HCMV glycoprotein B antibodies. While direct independent verification studies for this compound's binding site are not publicly available following the discontinuation of its development, a comparison with independently validated antibodies offers valuable insights.
This compound's Target: The AD-2 Site I on Glycoprotein B
This compound, also known as TI-23, is a neutralizing human monoclonal antibody that was developed by Teijin Pharma.[1] It targets the antigenic domain 2 (AD-2) site I of the HCMV envelope glycoprotein B (gB).[1] Glycoprotein B is a critical component for viral entry into host cells, making it a primary target for neutralizing antibodies. The gB protein is known to have at least five antigenic domains (AD-1 to AD-5), with several of these being targets for neutralizing antibodies.[1][2]
Comparative Analysis of Neutralizing Antibody Binding Sites on HCMV Glycoprotein B
In the absence of direct independent verification for this compound's binding site, a comparative analysis with other anti-gB monoclonal antibodies, whose epitopes have been extensively mapped and validated, can provide a framework for understanding its potential mechanism of action.
| Monoclonal Antibody | Reported Binding Site on gB | Key Findings from Verification Studies | Reference |
| This compound (TI-23) | AD-2 Site I | No independent verification studies are publicly available. | [1] |
| 3-25 | AD-2 | The core epitope was mapped to a highly conserved linear epitope on AD-2. X-ray crystallography and electron microscopy were used to define the interaction at an atomic level.[3] | [3] |
| LJP538 (in CSJ148) | AD-4 | The binding site has been characterized, and it is a target of neutralizing antibodies.[1] | [1] |
| EV2038 | AD-1 | Epitope mapping identified three discontinuous sequences on AD-1 as the binding site. The antibody was shown to bind to both prefusion and post-fusion conformations of gB. | [1] |
| Human MAbs against AD-4 | YK epitope (Y364, K379) within AD-4 | Alanine scanning mutagenesis was used to identify key residues essential for binding of human monoclonal antibodies. Recombinant viruses with mutations in this epitope showed reduced susceptibility to neutralization.[2] | [2] |
| Human MAbs against AD-5 | YNND epitope (Y280 and other residues) within AD-5 | Mutational analysis identified critical residues for antibody binding. Recombinant viruses with mutations in this epitope were resistant to neutralization by AD-5 specific MAbs.[4] | [4] |
Experimental Protocols for Binding Site Verification
The independent verification of an antibody's binding site is a multi-step process that often involves a combination of immunological, biochemical, and structural biology techniques.
Epitope Mapping using Peptide Libraries
This method involves synthesizing a library of overlapping peptides that span the sequence of the target antigen (in this case, HCMV glycoprotein B).
-
Methodology:
-
The peptide library is immobilized on a solid support (e.g., a microarray or ELISA plate).
-
The antibody of interest (e.g., this compound) is incubated with the immobilized peptides.
-
A secondary antibody conjugated to a detectable marker (e.g., HRP) is added.
-
The location of the bound antibody is detected, revealing the linear epitope sequence.
-
Alanine Scanning Mutagenesis
This technique is used to identify key amino acid residues within a potential binding site that are critical for the antibody-antigen interaction.
-
Methodology:
-
A series of mutants of the target protein (gB) are generated, with each mutant having a single amino acid replaced by alanine.
-
The binding of the antibody to each mutant is measured (e.g., by ELISA or surface plasmon resonance).
-
A significant reduction in binding to a particular mutant indicates that the mutated residue is a critical component of the epitope.
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques provide high-resolution, three-dimensional structures of the antibody-antigen complex, offering a definitive view of the binding interface.
-
Methodology:
-
The antibody (or its Fab fragment) is complexed with the target antigen (gB).
-
For X-ray crystallography, the complex is crystallized, and the crystal structure is determined by X-ray diffraction.
-
For Cryo-EM, the complex is rapidly frozen, and its structure is determined by electron microscopy and computational reconstruction.
-
The resulting 3D structure reveals the precise amino acid residues involved in the interaction.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Epitope Mapping
Caption: Workflow for linear epitope mapping using a peptide library.
HCMV Glycoprotein B-Mediated Viral Entry Pathway
References
- 1. A fully human neutralizing monoclonal antibody targeting a highly conserved epitope of the human cytomegalovirus glycoprotein B | PLOS One [journals.plos.org]
- 2. Characterization of a Discontinuous Neutralizing Epitope on Glycoprotein B of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of a highly conserved glycoprotein B epitope by a bivalent antibody neutralizing HCMV at a post-attachment step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of Regavirumab: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of therapeutic agents like Regavirumab, a monoclonal antibody, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its disposal based on established best practices for monoclonal antibodies.
Immediate Safety and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is essential. The primary consideration is whether this compound is a "naked" monoclonal antibody or if it is conjugated to a hazardous substance, such as a cytotoxic agent, radioisotope, or another potent molecule. This determination will dictate the appropriate disposal pathway.
General Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Handle the material in a well-ventilated area, preferably with local exhaust ventilation.[1][2]
-
An accessible safety shower and eye wash station should be available.[1]
Disposal Procedures for Non-Hazardous ("Naked") Monoclonal Antibodies
If this compound is not conjugated to a hazardous compound, it is typically managed as biohazardous or regulated medical waste.
Step 1: Segregation and Collection
-
Liquid Waste: Collect liquid this compound waste in a clearly labeled, leak-proof container.
-
Solid Waste (Non-Sharps): Items such as contaminated gloves, vials (emptied), and labware should be placed in designated biohazard bags.[3][4] These bags are often red and marked with the universal biohazard symbol.[3]
-
Sharps Waste: All contaminated sharps, including needles and syringes, must be disposed of in a puncture-resistant sharps container.[5]
Step 2: Decontamination
Decontamination of monoclonal antibody waste is a crucial step to inactivate any biological activity. The two primary methods are:
-
Autoclaving (Steam Sterilization): This is a widely accepted method for decontaminating biohazardous waste.[3]
-
Chemical Disinfection: For liquid waste, a common method is treatment with a 10% bleach solution or another appropriate disinfectant.[4]
Decontamination Protocol Summary
| Waste Type | Decontamination Method | Key Parameters |
| Liquid Waste | Autoclave | 121°C for a minimum of 30-60 minutes |
| Chemical Disinfection | 10% final concentration of bleach, contact time of at least 30 minutes | |
| Solid Waste | Autoclave | 121°C for a minimum of 60 minutes (time may vary based on load size and density) |
Step 3: Final Disposal
Once decontaminated, the waste is considered regulated medical waste (RMW) and must be disposed of through your institution's licensed medical waste vendor.[3] Do not dispose of this waste in the regular trash.
Disposal Procedures for Hazardous (Conjugated) Monoclonal Antibodies
If this compound is conjugated to a cytotoxic, radioactive, or other hazardous substance, it must be handled as hazardous waste.
Step 1: Segregation and Collection
-
Waste Containers: Use designated hazardous waste containers, which are often color-coded (e.g., yellow for chemotherapy waste) and clearly labeled with the type of hazard.
-
Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not decontaminate with bleach, as this can cause dangerous chemical reactions.
-
Solid Waste (Non-Sharps): Place in designated cytotoxic waste bags.
-
Sharps Waste: Dispose of in a puncture-resistant cytotoxic sharps container.
Step 2: Final Disposal
Hazardous waste must be disposed of through your institution's hazardous waste management service. The standard final disposal method for cytotoxic waste is high-temperature incineration.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the logical workflows.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Regavirumab
Essential protocols for the safe management and disposal of the antiviral monoclonal antibody, Regavirumab, are outlined below to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals.
This compound is a human monoclonal antibody developed to target cytomegalovirus (CMV)[1][2]. Although its development has been discontinued, its use in a research context necessitates stringent safety protocols[1][3]. As with other monoclonal antibodies (mAbs), the primary routes of occupational exposure are through dermal contact, mucosal contact, and inhalation[4][5]. While this compound is not conjugated to a cytotoxic agent and therefore does not warrant full cytotoxic handling procedures, enhanced precautions beyond standard laboratory practice are essential due to the limited data on long-term exposure effects[4][6][7].
Personal Protective Equipment (PPE) and Handling
A risk assessment should always be conducted prior to handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile) | To prevent dermal absorption. |
| Lab Coat | Disposable or dedicated, with long sleeves and cuffs | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent splashes and aerosol exposure to the eyes. |
| Face Mask | Surgical mask or as determined by risk assessment | To prevent inhalation of aerosols, particularly during reconstitution or transfer. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict aseptic technique is paramount throughout the handling process to prevent both contamination of the product and exposure of personnel.
-
Preparation:
-
Work in a designated, clean, and uncluttered area.
-
Assemble all necessary materials, including this compound, diluents, sterile syringes, needles, and a sharps disposal container.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Reconstitution and Dilution:
-
If lyophilized, reconstitute the vial with the appropriate sterile diluent using a sterile syringe.
-
To minimize aerosol formation, slowly inject the diluent along the inner wall of the vial.
-
Gently swirl the vial to dissolve the contents; do not shake, as this can denature the antibody.
-
Visually inspect the solution for particulate matter and discoloration before proceeding.
-
If further dilution is required, carefully draw up the reconstituted solution and transfer it to the appropriate infusion bag or container.
-
-
Administration (for in vitro/in vivo studies):
-
Ensure a closed system is maintained to the greatest extent possible to minimize exposure risk.
-
All connections should be secure to prevent leakage.
-
Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Personnel with appropriate PPE should manage the cleanup.
| Spill Scenario | Action |
| Small Spill | Absorb with inert material, decontaminate the area with an appropriate disinfectant, and dispose of all materials as hazardous waste. |
| Large Spill | Evacuate the area, restrict access, and follow institutional emergency procedures. |
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Category | Disposal Procedure |
| Unused this compound | Dispose of in accordance with institutional and local regulations for chemical waste. |
| Sharps (needles, syringes) | Place immediately into a designated, puncture-resistant sharps container. |
| Contaminated Labware (vials, gloves, gowns) | Segregate into biohazardous waste containers for autoclaving or incineration. |
Non-hazardous monoclonal antibody waste should generally be disposed of in the same manner as other non-hazardous injectable medications[6]. However, it is best practice to treat all materials that have come into contact with this compound as potentially hazardous.
Experimental Workflow for Safe Handling of this compound
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. simplivia.com [simplivia.com]
- 5. susupport.com [susupport.com]
- 6. wacountry.health.wa.gov.au [wacountry.health.wa.gov.au]
- 7. Safe handling of monoclonal antibodies – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
